molecular formula C22H21F4N3O2 B8522823 P2X7-IN-2

P2X7-IN-2

Cat. No.: B8522823
M. Wt: 435.4 g/mol
InChI Key: RKIHNKBYTUYHDG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P2X7-IN-2 is a useful research compound. Its molecular formula is C22H21F4N3O2 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21F4N3O2

Molecular Weight

435.4 g/mol

IUPAC Name

N-[2-[(2R)-1-aminopropan-2-yl]-6-methyl-1-oxoisoquinolin-5-yl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F4N3O2/c1-12-3-5-16-15(7-8-29(21(16)31)13(2)11-27)20(12)28-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13H,10-11,27H2,1-2H3,(H,28,30)/t13-/m1/s1

InChI Key

RKIHNKBYTUYHDG-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=C2)[C@H](C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CN)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

P2X7-IN-2: A Technical Overview of its Antagonistic Action on the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it a compelling target for therapeutic intervention in a range of inflammatory diseases, neurodegenerative disorders, and cancer. P2X7-IN-2 has emerged as a potent inhibitor of P2X7R activity, demonstrating significant potential in modulating inflammatory responses. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound on the P2X7 receptor.

This compound: Profile and Potency

This compound, also referred to in some contexts as P2X7 receptor antagonist-2, is a small molecule inhibitor of the P2X7 receptor. Its chemical structure is presented below.

Chemical Structure:

G This compound

Caption: Chemical structure of this compound.

Quantitative Data

The primary reported activity of this compound is its potent inhibition of IL-1β release. The available quantitative data is summarized in the table below.

CompoundAssaySpeciesIC50pIC50Reference
This compoundIL-1β ReleaseHuman0.01 nMNot Reported[1]
P2X7 receptor antagonist-2Not SpecifiedNot SpecifiedNot Reported6.5 - 7.5[2]

Note: The relationship between this compound and "P2X7 receptor antagonist-2" is based on structural similarity and reported activity. Further confirmation from a primary source is recommended.

Mechanism of Action

While the precise mechanism of action of this compound has not been definitively elucidated in publicly available literature, its potent inhibitory effect on IL-1β release strongly suggests it antagonizes the function of the P2X7 receptor. The antagonism of P2X7R can occur through several mechanisms:

  • Competitive Antagonism: The inhibitor binds to the same site as the endogenous ligand (ATP), directly competing for binding and preventing receptor activation.

  • Non-competitive Antagonism: The inhibitor binds to an allosteric site (a site different from the ATP-binding pocket), inducing a conformational change in the receptor that prevents its activation even when ATP is bound.

  • Uncompetitive Antagonism: The inhibitor binds only to the ATP-bound form of the receptor, preventing the conformational change required for channel opening.

Based on the structural characteristics of other known P2X7R antagonists, it is plausible that this compound acts as a non-competitive, negative allosteric modulator. Many potent and selective P2X7R antagonists bind to an allosteric site located in a transmembrane domain or at the interface of subunits. However, without direct experimental evidence, this remains speculative.

Binding Site

The specific binding site of this compound on the P2X7 receptor has not been identified in the reviewed literature. The P2X7 receptor is a trimer, with each subunit possessing an extracellular ATP-binding site and potential allosteric sites within the transmembrane domains and at subunit interfaces. Determining the precise binding location of this compound would require further experimental studies, such as site-directed mutagenesis and structural biology techniques.

P2X7R Signaling Pathways and Potential Interruption by this compound

Activation of the P2X7R by ATP initiates a complex network of downstream signaling pathways. This compound, by inhibiting the receptor, is expected to block these signaling cascades. The primary signaling events initiated by P2X7R activation include:

  • Ion Flux: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.

  • NLRP3 Inflammasome Activation: The K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.

  • Caspase-1 Activation: The activated inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.

  • Cytokine Processing and Release: Caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then released from the cell.

The following diagram illustrates the canonical P2X7R signaling pathway leading to IL-1β release and the proposed point of intervention for this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 Activates IL1b_processing Pro-IL-1β → IL-1β Casp1->IL1b_processing Cleaves IL1b_release IL-1β Release IL1b_processing->IL1b_release P2X7IN2 This compound P2X7IN2->P2X7R Inhibits

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Characterizing this compound's Mechanism of Action

To further elucidate the mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.

IL-1β Release Assay

This assay directly measures the functional consequence of P2X7R inhibition.

Objective: To determine the potency of this compound in inhibiting ATP-induced IL-1β release from immune cells.

Methodology:

  • Cell Culture: Use a suitable cell line endogenously expressing P2X7R, such as human THP-1 monocytes differentiated into macrophages, or primary human peripheral blood mononuclear cells (PBMCs).

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Pre-incubation: Pre-incubate the primed cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • P2X7R Activation: Stimulate the cells with a high concentration of ATP or the more potent P2X7R agonist, BzATP (e.g., 1-5 mM ATP or 100-300 µM BzATP) for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the log concentration of this compound to determine the IC50 value.

IL1b_Release_Assay_Workflow start Culture THP-1 or PBMCs prime Prime with LPS start->prime preincubate Pre-incubate with this compound prime->preincubate stimulate Stimulate with ATP/BzATP preincubate->stimulate collect Collect Supernatant stimulate->collect quantify Quantify IL-1β (ELISA) collect->quantify end Determine IC50 quantify->end

Caption: Workflow for the IL-1β release assay.

Calcium Influx Assay

This assay measures the effect of the inhibitor on the initial ion channel function of P2X7R.

Objective: To assess whether this compound blocks ATP-induced calcium influx.

Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing human P2X7R or other suitable cell lines.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Inhibitor Addition: Add varying concentrations of this compound to the cells.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Agonist Injection: Inject a solution of ATP or BzATP to activate the P2X7R.

  • Fluorescence Monitoring: Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the inhibition of the calcium response at different concentrations of this compound to determine the IC50.

Calcium_Influx_Assay_Workflow start Culture P2X7R-expressing cells load_dye Load with Calcium Indicator start->load_dye add_inhibitor Add this compound load_dye->add_inhibitor baseline Measure Baseline Fluorescence add_inhibitor->baseline add_agonist Inject ATP/BzATP baseline->add_agonist monitor Monitor Fluorescence Change add_agonist->monitor end Determine IC50 monitor->end

Caption: Workflow for the calcium influx assay.

Dye Uptake Assay (Pore Formation)

This assay evaluates the effect of the inhibitor on the formation of the large pore associated with sustained P2X7R activation.

Objective: To determine if this compound prevents the uptake of large fluorescent dyes through the P2X7R pore.

Methodology:

  • Cell Preparation: Use a suitable cell line expressing P2X7R.

  • Assay Buffer: Resuspend cells in a low-divalent cation buffer to potentiate P2X7R activity.

  • Inhibitor and Dye Addition: Add varying concentrations of this compound along with a fluorescent dye that is normally cell-impermeable, such as YO-PRO-1, ethidium bromide, or TO-PRO-3.

  • Agonist Stimulation: Add ATP or BzATP to the cell suspension.

  • Incubation: Incubate the cells for a period sufficient to allow for pore formation and dye uptake (e.g., 15-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension using a fluorescence plate reader.

  • Data Analysis: Determine the concentration-dependent inhibition of dye uptake by this compound to calculate the IC50.

Dye_Uptake_Assay_Workflow start Prepare P2X7R-expressing cells resuspend Resuspend in low-divalent buffer start->resuspend add_reagents Add this compound and Fluorescent Dye resuspend->add_reagents stimulate Stimulate with ATP/BzATP add_reagents->stimulate incubate Incubate to allow pore formation stimulate->incubate measure Measure Fluorescence incubate->measure end Determine IC50 measure->end

References

P2X7-IN-2: A Technical Overview of a Potent P2X7 Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information available in the public domain regarding the discovery and comprehensive development of P2X7-IN-2 is limited. This guide provides a detailed overview based on available data and the broader context of P2X7 receptor antagonist research.

Introduction to the P2X7 Receptor as a Therapeutic Target

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in inflammatory and immune responses.[1][2] Its activation triggers a cascade of downstream signaling events, making it a compelling target for therapeutic intervention in a range of pathologies, including autoimmune disorders, chronic pain, and neurodegenerative diseases.[1][3] Structurally, the P2X7 receptor is a trimeric protein with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[4][5]

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[2] This ion flux is central to its physiological and pathological functions. One of the most well-characterized consequences of P2X7 receptor activation is the assembly of the NLRP3 inflammasome and the subsequent processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2][6]

Discovery and Development of this compound

This compound, also identified as "compound 58", is a potent inhibitor of the P2X7 receptor. While the detailed discovery and development history of this compound is not extensively documented in publicly accessible scientific literature, its remarkable potency in inhibiting IL-1β release suggests it emerged from a dedicated drug discovery program targeting the P2X7 receptor.

The general workflow for the discovery of a P2X7 inhibitor like this compound typically involves several key stages, from initial identification of hit compounds to preclinical characterization.

G cluster_0 Discovery Phase cluster_1 Preclinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of active compounds Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization SAR studies In Vitro Characterization In Vitro Characterization Hit-to-Lead Optimization->In Vitro Characterization Selection of lead candidate In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Characterization->In Vivo Efficacy Models Demonstration of in vitro potency and selectivity ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Models->ADME/Tox Profiling Evaluation in disease models Clinical Candidate Clinical Candidate ADME/Tox Profiling->Clinical Candidate Safety and pharmacokinetic assessment

Figure 1: General workflow for the discovery and development of a P2X7 inhibitor.

Quantitative Data

The most prominent piece of quantitative data available for this compound is its high potency in a key functional assay.

CompoundAssaySpeciesIC50 (nM)
This compound (compound 58)IL-1β ReleaseHuman0.01

Experimental Protocols

A detailed experimental protocol for the human whole blood IL-1β release assay, a critical method for evaluating P2X7 receptor antagonists, is provided below. This protocol is based on established methodologies in the field.

Human Whole Blood Interleukin-1β (IL-1β) Release Assay

Objective: To determine the potency of a test compound (e.g., this compound) to inhibit P2X7 receptor-mediated IL-1β release in human whole blood.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate tri(triethylammonium) salt).

  • Test compound (this compound).

  • RPMI 1640 cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • Human IL-1β ELISA kit.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Centrifuge.

Procedure:

  • Blood Dilution: Dilute the fresh human whole blood 1:1 with RPMI 1640 medium.

  • Compound Pre-incubation: Add 180 µL of the diluted blood to each well of a 96-well plate. Add 10 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • LPS Priming: Prepare a stock solution of LPS in PBS. Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL. Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • P2X7 Receptor Activation: Prepare a stock solution of BzATP in PBS. Add 10 µL of the BzATP solution to each well to a final concentration of 300 µM. Include control wells with no BzATP to measure basal IL-1β release.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant (plasma) for analysis.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways

The inhibitory action of this compound targets a critical signaling pathway in inflammation. The following diagram illustrates the P2X7 receptor-mediated signaling cascade leading to the release of IL-1β.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds and activates IonFlux Na+/Ca2+ influx K+ efflux P2X7R->IonFlux NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Caspase1->IL1B proIL1B pro-IL-1β proIL1B->Caspase1 cleavage Release IL-1β Release IL1B->Release P2X7_IN_2 This compound P2X7_IN_2->P2X7R inhibits

Figure 2: P2X7 receptor signaling pathway leading to IL-1β release and the inhibitory action of this compound.

Conclusion

This compound is an exceptionally potent inhibitor of the P2X7 receptor, demonstrating significant potential for the modulation of inflammatory responses. While a comprehensive public profile of its discovery and development is not yet available, its high potency in a key in vitro assay highlights the success of targeted drug discovery efforts against the P2X7 receptor. Further disclosure of its pharmacological profile, including selectivity, pharmacokinetic properties, and in vivo efficacy, will be crucial in fully defining its therapeutic potential for researchers, scientists, and drug development professionals.

References

P2X7-IN-2 as a selective P2X7 receptor antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to P2X7-IN-2 as a Representative Selective P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological signaling pathways, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of a representative selective P2X7 receptor antagonist, provisionally designated this compound. Due to the absence of publicly available data on a specific molecule named "this compound," this guide synthesizes data from well-characterized selective P2X7 antagonists such as A-740003, A-438079, and JNJ-54175446 to serve as a proxy. The guide details the mechanism of action, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1][2] Activated by high concentrations of extracellular adenosine triphosphate (ATP), often released during cellular stress or injury, the P2X7 receptor forms a non-selective cation channel.[1][3] This initial channel opening allows the influx of Na+ and Ca2+ and the efflux of K+.[4][5] Prolonged activation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da, a phenomenon linked to various downstream cellular events.[4][5]

The P2X7 receptor is predominantly expressed on immune cells, including macrophages, microglia, and lymphocytes, as well as in the central nervous system.[1] Its activation is intricately linked to inflammatory processes, notably through the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[6][7] This role in inflammation has implicated the P2X7 receptor in a range of pathologies, including chronic pain, neurodegenerative diseases, and cancer, making it a prime target for the development of selective antagonists.[1][6][8]

This compound: A Representative Selective P2X7 Receptor Antagonist

As "this compound" does not correspond to a publicly documented antagonist, this guide will use data from well-studied selective P2X7 antagonists to represent its potential characteristics. A-740003 is a notable example of a potent and selective, competitive antagonist of both human and rat P2X7 receptors.[9] Such antagonists typically act by binding to an allosteric site on the receptor, preventing the conformational changes necessary for channel opening upon ATP binding.[5]

Mechanism of Action

The primary mechanism of action for a selective P2X7 receptor antagonist like the one represented by this compound is the blockade of ATP-induced ion flux. By inhibiting the initial channel opening and subsequent pore formation, these antagonists prevent the rise in intracellular calcium and the release of pro-inflammatory cytokines, which are hallmark events of P2X7 receptor activation.[1]

Quantitative Data Summary

The following tables summarize the potency of several well-characterized selective P2X7 receptor antagonists across various in vitro assays. This data is representative of the expected performance of a highly selective antagonist like this compound.

Table 1: In Vitro Potency of Selective P2X7 Receptor Antagonists (IC50 values)

CompoundAssay TypeSpeciesIC50 (nM)Reference
A-740003Calcium InfluxRat18[9]
A-740003Calcium InfluxHuman40[9]
A-438079Calcium InfluxHumanpIC50 = 6.9[9]
AZ10606120P2X7 Receptor BindingHuman & Rat~10[9]
JNJ-54175446P2X7 Receptor FunctionHumanpIC50 = 8.46[9]
JNJ-54175446P2X7 Receptor FunctionRatpIC50 = 8.81[9]
KN-62P2X7 Receptor FunctionHEK293 Cells~15[9]

Table 2: Agonist Potency at P2X7 Receptors (EC50 values)

AgonistSpeciesEC50 (µM)Reference
BzATPRat3.6[9]
BzATPMouse285[9]

Key Experimental Protocols

Detailed methodologies for the in vitro and in vivo characterization of a selective P2X7 receptor antagonist are provided below.

In Vitro Assays

5.1.1. Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor.

  • Methodology:

    • Plate HEK293-P2X7 cells in a 96-well black-walled microplate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Add the test antagonist (e.g., this compound) at varying concentrations and incubate for 15-30 minutes.

    • Stimulate the cells with a P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Calculate the IC50 value by plotting the antagonist concentration against the inhibition of the agonist response.

5.1.2. Ethidium Bromide Uptake Assay

This assay assesses the formation of the large-conductance pore associated with prolonged P2X7 receptor activation.[5]

  • Cell Line: HEK293 cells expressing the P2X7 receptor or immune cells like THP-1 monocytes.[1]

  • Methodology:

    • Seed cells in a 96-well poly-lysine coated black microplate and allow them to adhere overnight.

    • Pre-incubate the cells with the antagonist at various concentrations for 15-30 minutes.

    • Add a solution containing the P2X7 agonist (e.g., BzATP) and ethidium bromide.

    • Monitor the increase in fluorescence over time as ethidium bromide enters the cells through the formed pore and intercalates with DNA.

    • The IC50 value is determined by measuring the reduction in fluorescence in the presence of the antagonist.

5.1.3. IL-1β Release Assay

This assay quantifies the functional downstream consequence of P2X7 receptor activation in immune cells.

  • Cell Line: Human THP-1 monocytes or primary microglia.

  • Methodology:

    • Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

    • Wash the cells and incubate with the P2X7 antagonist at desired concentrations for 30 minutes.

    • Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.

    • Collect the cell supernatant.

    • Quantify the amount of released IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Determine the inhibitory effect of the antagonist on cytokine release.

In Vivo Models

5.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to evaluate the efficacy of P2X7 antagonists in alleviating chronic pain states.[9]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Surgically induce the CCI by loosely ligating the sciatic nerve.

    • Allow the animals to recover and for neuropathic pain symptoms to develop over several days.

    • Administer the P2X7 antagonist via a relevant route (e.g., oral, intraperitoneal).

    • Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments at various time points post-dosing.

    • A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates analgesic efficacy.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to P2X7 receptor antagonism.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Antagonist This compound (Antagonist) Antagonist->P2X7 Inhibits Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Pore Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 IL1b IL-1β Release NLRP3->IL1b

P2X7 receptor signaling and antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation b_assay Binding Assay (Determine Ki) c_assay Calcium Flux Assay (Determine IC50) b_assay->c_assay p_assay Pore Formation Assay (Ethidium Bromide Uptake) c_assay->p_assay cy_assay Cytokine Release Assay (IL-1β ELISA) p_assay->cy_assay pk_study Pharmacokinetics (ADME) cy_assay->pk_study pain_model Pain Model (e.g., CCI) pk_study->pain_model inflam_model Inflammation Model pk_study->inflam_model candidate Lead Candidate pain_model->candidate inflam_model->candidate start Compound Synthesis (this compound) start->b_assay

Workflow for P2X7 antagonist evaluation.

Conclusion

While "this compound" remains a placeholder, the wealth of data on selective P2X7 receptor antagonists provides a clear blueprint for the characterization and development of such compounds. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals. The therapeutic potential of targeting the P2X7 receptor is significant, and continued research into potent and selective antagonists will be crucial in translating this potential into clinical applications for a variety of inflammatory and neurological disorders.

References

Investigating the Downstream Effects of P2X7 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream effects resulting from the inhibition of the P2X7 receptor (P2X7R), a key player in inflammation and cellular signaling. While specific data for P2X7-IN-2 is limited in publicly available literature, this document will focus on the well-established consequences of P2X7R blockade, offering a foundational understanding for research and development endeavors.

The P2X7R, an ATP-gated ion channel, is predominantly expressed on immune cells and plays a crucial role in initiating and propagating inflammatory responses. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of intracellular events. Consequently, inhibition of this receptor presents a promising therapeutic strategy for a range of inflammatory, autoimmune, and neurodegenerative diseases.

Core Signaling Pathways Modulated by P2X7 Receptor Inhibition

Inhibition of the P2X7 receptor disrupts several critical downstream signaling cascades. The most well-documented of these are the NLRP3 inflammasome, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways.

Attenuation of NLRP3 Inflammasome Activation

A primary and highly significant consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome complex. This leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms. P2X7R antagonists effectively block this process, leading to a significant reduction in the release of these potent inflammatory mediators.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7R ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Induces P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Triggers Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Cleaves pro_Casp1 Pro-Caspase-1 pro_Casp1->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->IL1b MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2X7R P2X7R Ca_influx Ca2+ Influx P2X7R->Ca_influx Induces P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits Upstream_Kinases Upstream Kinases Ca_influx->Upstream_Kinases Activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates ERK ERK Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates JNK->Transcription_Factors Activates ERK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Promotes PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects P2X7R P2X7R PI3K PI3K P2X7R->PI3K Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Microglia) Priming 2. Priming (optional) (e.g., LPS for inflammasome studies) Cell_Culture->Priming Inhibitor_Treatment 3. Pre-incubation with This compound or other antagonist Priming->Inhibitor_Treatment Stimulation 4. Stimulation with P2X7R Agonist (e.g., ATP, BzATP) Inhibitor_Treatment->Stimulation Sample_Collection 5. Sample Collection (Supernatant and Cell Lysate) Stimulation->Sample_Collection Downstream_Analysis 6. Downstream Analysis Sample_Collection->Downstream_Analysis ELISA ELISA (IL-1β, etc.) Downstream_Analysis->ELISA Western_Blot Western Blot (p-MAPK, etc.) Downstream_Analysis->Western_Blot Caspase_Assay Caspase-1 Activity Assay Downstream_Analysis->Caspase_Assay

P2X7 Receptor Antagonism: A Technical Guide to Modulating IL-1β and IL-18 Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of the P2X7 receptor in the inflammatory cascade, with a specific focus on its modulation for controlling the release of the potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). While direct quantitative data for the specific inhibitor P2X7-IN-2 is not publicly available, this document leverages data from extensively studied P2X7 antagonists to provide a comprehensive understanding of the mechanism of action, experimental methodologies, and the quantitative impact of P2X7 inhibition.

The P2X7 Receptor: A Key Player in Inflammation

The P2X7 receptor, an ATP-gated ion channel, is a critical sensor of cellular stress and damage.[1] Expressed predominantly on immune cells such as macrophages and microglia, its activation by high concentrations of extracellular ATP—a danger signal released from dying or damaged cells—initiates a cascade of events culminating in the maturation and release of IL-1β and IL-18.[1][2] This process is central to the initiation and propagation of inflammatory responses.[2]

Signaling Pathway of P2X7-Mediated Cytokine Release

The activation of the P2X7 receptor triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the proteolytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then cleaves the precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[3]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor ATP->P2X7 Binds to K_efflux K+ Efflux P2X7->K_efflux Ca_influx Ca2+ Influx P2X7->Ca_influx ROS ROS Production P2X7->ROS NLRP3_inflammasome NLRP3 Inflammasome Assembly & Activation K_efflux->NLRP3_inflammasome Triggers Ca_influx->NLRP3_inflammasome Triggers ROS->NLRP3_inflammasome Triggers Caspase1_activation Caspase-1 Activation NLRP3_inflammasome->Caspase1_activation Leads to Pro_IL1b Pro-IL-1β Caspase1_activation->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1_activation->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Release Cytokine Release IL1b->Release IL18->Release P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7 Blocks

P2X7 signaling pathway for cytokine release.

Quantitative Impact of P2X7 Antagonism on IL-1β and IL-18 Release

The inhibition of the P2X7 receptor presents a promising therapeutic strategy for a multitude of inflammatory diseases. The following tables summarize the quantitative data on the inhibitory effects of several well-characterized P2X7 antagonists on IL-1β and IL-18 release. This data serves as a proxy for the expected efficacy of potent and selective P2X7 inhibitors like this compound.

Table 1: Inhibition of IL-1β Release by Representative P2X7 Antagonists

CompoundCell TypeAgonistPotency (IC₅₀ / pIC₅₀)Reference(s)
A-438079Human THP-1 monocytesBzATPpIC₅₀ = 6.7[4]
A-740003Human THP-1 monocytesBzATPIC₅₀ = 156 nM[5]
AZD9056Human peripheral blood monocytesBzATPpIC₅₀ = 7.2[6]
JNJ-47965567Human peripheral blood monocytesBzATPpIC₅₀ = 7.5[7]
JNJ-47965567Rat primary microgliaBzATPpIC₅₀ = 7.1[7][8]
SGM-1019Human primary monocytesATPSignificant reduction[9]

Table 2: Inhibition of IL-18 Release by Representative P2X7 Antagonists

CompoundCell TypeAgonistPotency (pIC₅₀) / EffectReference(s)
AZD9056Human peripheral blood monocytesBzATPpIC₅₀ = 8.0[6]
SGM-1019Human primary monocytesATPSignificant reduction[9]
A-740003ARPE-19 cellsox-LDLSignificant reduction[10]

Experimental Protocols for Assessing P2X7 Antagonist Activity

The following sections detail standardized experimental protocols for evaluating the efficacy of P2X7 antagonists in inhibiting IL-1β and IL-18 release.

In Vitro IL-1β and IL-18 Release Assay from Monocytes/Macrophages

This protocol describes a common in vitro method to quantify the inhibitory effect of a P2X7 antagonist on cytokine release from cultured monocytes or macrophages.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture monocytes/macrophages (e.g., THP-1, primary PBMCs) priming 2. Prime cells with LPS (e.g., 1 µg/mL for 4 hours) cell_culture->priming antagonist_incubation 3. Pre-incubate with P2X7 Antagonist (various concentrations) priming->antagonist_incubation agonist_stimulation 4. Stimulate with P2X7 Agonist (e.g., ATP or BzATP) antagonist_incubation->agonist_stimulation supernatant_collection 5. Collect cell supernatants agonist_stimulation->supernatant_collection elisa 6. Quantify IL-1β and IL-18 (ELISA) supernatant_collection->elisa data_analysis 7. Analyze data and determine IC₅₀ elisa->data_analysis

General workflow for in vitro cytokine release assay.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • P2X7 receptor antagonist (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-1β and IL-18

Procedure:

  • Cell Culture and Priming:

    • Culture monocytic cells to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and pro-IL-18.

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle control.

    • Determine the IC₅₀ value of the antagonist by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic curve.

Conclusion

The P2X7 receptor is a well-validated target for the therapeutic intervention of inflammatory diseases. The inhibition of this receptor effectively blocks the NLRP3 inflammasome-dependent release of the key pro-inflammatory cytokines IL-1β and IL-18. While specific data for this compound is not in the public domain, the wealth of information available for other potent and selective P2X7 antagonists provides a strong rationale for its potential efficacy. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of novel P2X7 inhibitors.

References

P2X7-IN-2: A Technical Guide to its Role in Neuroinflammation and Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical player in the intricate signaling cascades that underpin neuroinflammatory and neurodegenerative processes. Its activation on immune cells of the central nervous system, primarily microglia, triggers a robust inflammatory response, contributing to the pathological progression of a range of neurological disorders. This technical guide provides an in-depth overview of P2X7-IN-2, a potent P2X7 receptor inhibitor, and its potential therapeutic role in mitigating neuroinflammation and subsequent neurodegeneration. This document details the mechanism of action of P2X7 receptor antagonists, presents available quantitative data for this compound, outlines key experimental protocols for inhibitor evaluation, and visualizes the complex signaling pathways and experimental workflows.

The P2X7 Receptor in Neuroinflammation and Neurodegeneration

The P2X7 receptor is a unique member of the purinergic receptor family, activated by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells.[1][2] In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain.[1][3]

Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This ionic dysregulation initiates a cascade of downstream signaling events, culminating in the activation of the NLRP3 inflammasome.[1][2] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2] The release of these potent inflammatory mediators contributes significantly to the neuroinflammatory environment observed in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1][5][6][7]

This compound: A Potent P2X7 Receptor Antagonist

This compound (also known as compound 58) is a potent and selective inhibitor of the P2X7 receptor.[8][9] Its primary mechanism of action is the blockade of the P2X7 receptor ion channel, thereby preventing ATP-induced downstream signaling.

Quantitative Data

The available quantitative data for this compound highlights its exceptional potency in inhibiting a key inflammatory cytokine.

CompoundAssaySpeciesIC50 (nM)Reference
This compoundIL-1β ReleaseHuman (whole blood)0.01[8][9]

This sub-nanomolar potency in a physiologically relevant human whole blood assay underscores the potential of this compound as a powerful anti-inflammatory agent. Further quantitative data from various in vitro and in vivo models are required to fully characterize its pharmacological profile.

Key Experimental Protocols for Evaluating P2X7 Antagonists

The following are detailed methodologies for key experiments commonly employed to characterize the efficacy of P2X7 receptor antagonists like this compound.

In Vitro IL-1β Release Assay from Microglia

This assay is fundamental for determining the potency of a P2X7 antagonist in inhibiting the production of a key neuroinflammatory cytokine.

Objective: To measure the dose-dependent inhibition of ATP-induced IL-1β release from cultured microglia by a P2X7 antagonist.

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • ATP

  • P2X7 antagonist (e.g., this compound)

  • Cell culture medium and supplements

  • ELISA kit for IL-1β quantification

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate microglia in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Priming: Prime the microglia with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 inflammasome components.[10]

  • Antagonist Pre-incubation: Remove the LPS-containing medium and pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

  • ATP Stimulation: Add a high concentration of ATP (e.g., 1-5 mM) to the wells to activate the P2X7 receptor.

  • Incubation: Incubate the plate for 30-60 minutes to allow for IL-1β processing and release.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[11]

  • Data Analysis: Plot the IL-1β concentration against the antagonist concentration and determine the IC50 value.

Calcium Influx Assay

This assay directly measures the ability of a P2X7 antagonist to block the ion channel function of the receptor.

Objective: To quantify the inhibition of ATP-induced calcium influx in P2X7-expressing cells by a test compound.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor or primary microglia.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[12]

  • ATP or a more potent agonist like BzATP.

  • P2X7 antagonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed P2X7-expressing cells in a 96-well plate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[13][14]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the P2X7 antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.

  • Agonist Injection: Inject ATP or BzATP into the wells to stimulate the P2X7 receptor and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

In Vivo Lipopolysaccharide (LPS) Model of Neuroinflammation

This animal model is widely used to assess the anti-neuroinflammatory effects of compounds in a living organism.[15][16]

Objective: To evaluate the efficacy of a P2X7 antagonist in reducing neuroinflammatory markers in an LPS-induced mouse or rat model.

Materials:

  • Mice or rats.

  • Lipopolysaccharide (LPS).

  • P2X7 antagonist.

  • Vehicle for drug administration.

  • Anesthesia.

  • Equipment for tissue collection and processing (e.g., for immunohistochemistry, Western blot, or qPCR).

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer the P2X7 antagonist or vehicle to the animals via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before LPS challenge.

  • LPS Injection: Induce neuroinflammation by administering LPS (e.g., 0.5-5 mg/kg, intraperitoneally or stereotaxically into the brain).[15][17]

  • Monitoring: Monitor the animals for signs of sickness behavior.

  • Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the animals and collect the brains.

  • Analysis of Neuroinflammation: Process the brain tissue to assess various inflammatory markers:

    • Immunohistochemistry: Stain brain sections for microglial activation markers (e.g., Iba1) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

    • Western Blot or ELISA: Homogenize brain tissue to quantify the protein levels of inflammatory mediators.

    • qPCR: Extract RNA from brain tissue to measure the gene expression of inflammatory cytokines and chemokines.

  • Data Analysis: Compare the levels of inflammatory markers between the vehicle-treated and antagonist-treated groups to determine the in vivo efficacy of the compound.

Visualization of Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling in Neuroinflammation

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Secretion) Caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Caption: P2X7 receptor signaling cascade in neuroinflammation.

Experimental Workflow for P2X7 Antagonist Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay_Dev Assay Development (e.g., IL-1β release, Ca²⁺ influx) Screening Primary Screening (Identify Hits) Assay_Dev->Screening Dose_Response Dose-Response Analysis (Determine IC50) Screening->Dose_Response Selectivity Selectivity Profiling (vs. other P2X receptors) Dose_Response->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy_Neuroinflammation Efficacy in Neuroinflammation Model (e.g., LPS model) PK_PD->Efficacy_Neuroinflammation Efficacy_Neurodegeneration Efficacy in Neurodegeneration Model (e.g., AD, PD models) Efficacy_Neuroinflammation->Efficacy_Neurodegeneration Tox Toxicology Studies Efficacy_Neurodegeneration->Tox

Caption: A typical workflow for the preclinical evaluation of a P2X7 antagonist.

Role of P2X7 in the Neuroinflammation-Neurodegeneration Axis

Neurodegeneration_Axis Cellular_Stress Cellular Stress / Injury ATP_Release Extracellular ATP Release Cellular_Stress->ATP_Release P2X7_Activation P2X7 Receptor Activation (on Microglia) ATP_Release->P2X7_Activation Neuroinflammation Neuroinflammation (Cytokine Release, Oxidative Stress) P2X7_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage / Death Neuroinflammation->Neuronal_Damage Neuronal_Damage->ATP_Release Positive Feedback Neurodegeneration Neurodegeneration (e.g., AD, PD) Neuronal_Damage->Neurodegeneration P2X7_IN_2 This compound P2X7_IN_2->P2X7_Activation Inhibits

Caption: The central role of P2X7 activation in linking neuroinflammation to neurodegeneration.

Conclusion and Future Directions

This compound represents a highly potent inhibitor of the P2X7 receptor, a key driver of neuroinflammation. The exceptional potency of this compound in inhibiting IL-1β release warrants further investigation into its therapeutic potential for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature. Future research should focus on a comprehensive characterization of this compound's in vivo efficacy in relevant animal models of Alzheimer's disease, Parkinson's disease, and other neuroinflammatory conditions. Furthermore, detailed pharmacokinetic and safety profiling will be crucial for its potential translation into a clinical candidate. The continued exploration of potent and selective P2X7 receptor antagonists like this compound holds significant promise for the development of novel therapeutic strategies to combat the devastating impact of neurodegenerative diseases.

References

Preliminary Studies on P2X7-IN-2 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant player in the tumor microenvironment.[1][2] Its expression is frequently upregulated in a variety of human cancers, where it can play a dual role in both promoting and suppressing tumor progression.[1][2] Activation of P2X7R by high extracellular ATP concentrations, a common feature in the tumor milieu, can trigger a cascade of downstream signaling events influencing cancer cell proliferation, invasion, and immune responses.[1][3] Consequently, the antagonism of P2X7R presents a promising therapeutic strategy in oncology.[1][2]

P2X7-IN-2 is a potent P2X7 receptor inhibitor, demonstrating a remarkable IC50 value of 0.01 nM for the inhibition of IL-1β release.[4][5][6] While its primary research applications have been in the fields of autoimmunity, inflammation, and cardiovascular disease, its high potency warrants exploration within the context of cancer research.[4][5][6] This technical guide will provide an in-depth overview of the preliminary studies and methodologies relevant to evaluating this compound as a potential anti-cancer agent. Due to the limited availability of cancer-specific data for this compound, this guide will leverage data and protocols from studies on other well-characterized P2X7R antagonists as a foundational framework.

P2X7 Receptor Signaling in Cancer

The activation of the P2X7 receptor by extracellular ATP initiates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to the activation of multiple downstream signaling pathways.[3][7] These pathways, including PI3K/Akt, MAPK, and NF-κB, are critically involved in regulating cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.[3][8]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux CellDeath Apoptosis/Necrosis P2X7R->CellDeath Prolonged Activation ATP ATP ATP->P2X7R Activation PI3K_AKT PI3K/Akt Pathway Ca_Influx->PI3K_AKT MAPK MAPK/ERK Pathway Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB Inflammasome NLRP3 Inflammasome K_Efflux->Inflammasome Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion MAPK->Proliferation MAPK->Invasion NFkB->Proliferation Inflammation Inflammation (IL-1β release) NFkB->Inflammation Inflammasome->Inflammation

Figure 1: P2X7 Receptor Signaling Pathways in Cancer.

Quantitative Data from Preclinical Studies of P2X7R Antagonists

While specific data for this compound in cancer models are not yet available, the following tables summarize the in vitro and in vivo efficacy of other P2X7 receptor antagonists, providing a benchmark for the potential anti-cancer activity of novel inhibitors like this compound.

Table 1: In Vitro Efficacy of P2X7R Antagonists in Cancer Cell Lines

AntagonistCancer Cell LineAssayEndpointResultReference
A438079 4T1 (Mouse Mammary Cancer)Migration AssayInhibition of cell migrationSignificant reduction in migration[1]
4T1 (Mouse Mammary Cancer)Invasion AssayInhibition of matrix degradationSignificant reduction in invasion[1]
AZ10606120 4T1 (Mouse Mammary Cancer)Calcium InfluxInhibition of ATP-induced Ca²⁺ influxPotent inhibition observed[1]
Mesothelioma Cell LineCell ProliferationReduction in cell numberDose-dependent inhibition[1]
A740003 MDA-MB-435s (Human Breast Cancer)Invasion AssayInhibition of cancer cell invasionSignificant reduction observed[1]
KN-62 MDA-MB-435s (Human Breast Cancer)Migration AssayAbolished ATP-induced migrationComplete inhibition[1]

Table 2: In Vivo Efficacy of P2X7R Antagonists in Animal Models

AntagonistCancer ModelAnimalAdministrationEndpointResultReference
A438079 4T1 Mammary CancerBALB/c miceIntraperitonealTumor growth and metastasisReduced tumor growth and metastatic progression[1]
AZ10606120 Mesothelioma XenograftMiceSubcutaneous or IntraperitonealTumor size~50% decrease in tumor size[1]
A740003 Neuroblastoma XenograftMiceIntraperitonealTumor mass~40% reduction in tumor mass[1]
Brilliant Blue G (BBG) C6 GliomaMiceNot specifiedTumor size52% reduction in tumor size[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7R antagonists. Below are representative protocols for key in vitro and in vivo experiments, which can be adapted for the evaluation of this compound.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Cell Migration Assay (Wound Healing/Scratch Assay)

  • Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

  • Methodology:

    • Grow cancer cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and after 24-48 hours.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

3. Cell Invasion Assay (Boyden Chamber Assay)

  • Objective: To evaluate the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.

  • Methodology:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

    • Seed cancer cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells under a microscope.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines Viability Cell Viability Assay (MTT) CellLines->Viability Migration Migration Assay (Wound Healing) Viability->Migration Invasion Invasion Assay (Boyden Chamber) Migration->Invasion AnimalModel Establish Xenograft/ Syngeneic Model Invasion->AnimalModel Promising Results Treatment Administer this compound AnimalModel->Treatment TumorGrowth Monitor Tumor Growth & Metastasis Treatment->TumorGrowth Analysis Histological & Molecular Analysis TumorGrowth->Analysis

Figure 2: General Experimental Workflow for this compound Evaluation.
In Vivo Animal Studies

  • Objective: To determine the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Model Selection: Utilize either a xenograft model (human cancer cells implanted in immunodeficient mice) or a syngeneic model (mouse cancer cells implanted in immunocompetent mice) to assess the effects on tumor growth and the immune system, respectively.[9]

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

    • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. The control group should receive the vehicle.

    • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, Western blotting). For metastasis studies, collect relevant organs (e.g., lungs, liver) for analysis.

Logical Framework for this compound's Potential Mechanism of Action

Based on the known functions of the P2X7 receptor, the therapeutic potential of this compound in cancer can be logically structured.

MoA_Logic cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome P2X7_IN_2 This compound P2X7R_Inhibition P2X7R Inhibition P2X7_IN_2->P2X7R_Inhibition Reduced_Signaling Reduced Pro-survival Signaling (PI3K/Akt, MAPK) P2X7R_Inhibition->Reduced_Signaling Altered_TME Modulation of Tumor Microenvironment P2X7R_Inhibition->Altered_TME Inhibited_Metastasis Inhibition of Invasion & Metastasis P2X7R_Inhibition->Inhibited_Metastasis Decreased_Proliferation Decreased Tumor Cell Proliferation Reduced_Signaling->Decreased_Proliferation Immune_Activation Enhanced Anti-tumor Immunity Altered_TME->Immune_Activation Reduced_Metastasis Reduced Metastatic Spread Inhibited_Metastasis->Reduced_Metastasis

Figure 3: Proposed Mechanism of Action for this compound in Cancer.

Conclusion

The P2X7 receptor is a compelling target for cancer therapy, and potent inhibitors like this compound hold significant promise. While direct preclinical cancer studies on this compound are currently lacking, the wealth of data from other P2X7R antagonists provides a strong rationale and a clear path forward for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for researchers to rigorously evaluate the therapeutic potential of this compound in various cancer models. Future studies are essential to delineate the specific efficacy and mechanism of action of this compound in an oncological context.

References

Understanding the binding kinetics of P2X7-IN-2 to P2X7 receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), is a key player in inflammation, immune responses, and neurodegenerative diseases.[1][2][3] Its unique properties, including the formation of a large, non-selective pore upon prolonged activation, make it a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth overview of the principles and methodologies used to characterize the binding kinetics of antagonists to the P2X7 receptor.

While this document aims to be a comprehensive resource, it is important to note that as of late 2025, there is no publicly available scientific literature detailing the specific binding kinetics of a compound designated "P2X7-IN-2." Therefore, this guide will focus on the established methodologies and principles of P2X7 receptor binding kinetics, using examples of other well-characterized P2X7 antagonists to illustrate these concepts. This framework will be directly applicable to the study of novel inhibitors like this compound as data becomes available.

P2X7 Receptor Structure and Function

The P2X7 receptor is a homotrimeric protein, meaning it is composed of three identical subunits.[6][7] Each subunit has two transmembrane domains, a large extracellular loop that forms the ATP binding site, and intracellular N- and C-termini.[6] The long intracellular C-terminus is a hallmark of the P2X7 receptor and is crucial for many of its downstream signaling functions.[5]

Activation of the P2X7 receptor by ATP leads to the opening of a cation-selective channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[3][7] This initial activation triggers a cascade of intracellular signaling events.

P2X7 Receptor Signaling Pathways

Upon activation, the P2X7 receptor orchestrates a complex network of signaling pathways, primarily linked to inflammation and cell death. One of the most critical pathways is the activation of the NLRP3 inflammasome. The efflux of potassium ions through the P2X7 channel is a key trigger for the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, which are subsequently released from the cell.[8]

Beyond the inflammasome, P2X7 receptor activation is also linked to the activation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, which regulate a variety of cellular processes including inflammation and apoptosis.[2] The PI3K/Akt pathway, crucial for cell survival and proliferation, can also be modulated by P2X7 receptor activity.[9]

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathways ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Activation (p38, ERK, JNK) P2X7R->MAPK PI3K_Akt PI3K/Akt Pathway P2X7R->PI3K_Akt NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Maturation & Release Casp1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Experimental_Workflow General Workflow for Radioligand Binding Assay start Start cell_culture Cell Culture (P2X7-expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand & Competitor membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ & Ki determination) scintillation->data_analysis end End data_analysis->end Kinetic_Data_Relationship Relationship of Kinetic Parameters BindingKinetics Understanding Binding Kinetics Affinity Binding Affinity (How tightly it binds) BindingKinetics->Affinity Potency Functional Potency (How much is needed for an effect) BindingKinetics->Potency Ki Ki (Inhibition Constant) Affinity->Ki Measured by IC50 IC₅₀ (Half-maximal inhibitory concentration) Potency->IC50 Measured by Ki->Affinity IC50->Potency

References

The Role of P2X7 Receptor Antagonists in Modulating Immune Cell Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "P2X7-IN-2." This technical guide therefore provides a comprehensive overview of the role of well-characterized P2X7 receptor antagonists in modulating immune cell responses, drawing upon established experimental findings and methodologies. The data and protocols presented herein are representative of potent and selective P2X7 inhibitors and should be considered as a general guide to the therapeutic potential and mechanism of action of this class of compounds.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key regulator of innate and adaptive immunity.[1] Its activation on various immune cells, including macrophages, dendritic cells, and T lymphocytes, triggers a cascade of pro-inflammatory events. These include the activation of the NLRP3 inflammasome, release of potent cytokines like IL-1β and IL-18, and modulation of T cell activation and differentiation.[1][2][3] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This guide delves into the technical aspects of how P2X7 receptor antagonists modulate immune cell functions, presenting quantitative data for representative inhibitors, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of Representative P2X7 Antagonists

The following tables summarize the in vitro efficacy of several well-characterized P2X7 receptor antagonists on key immune cell responses. These values, presented as IC50 (half-maximal inhibitory concentration), highlight the potency of these compounds in blocking P2X7-mediated effects.

Table 1: Inhibition of IL-1β Release

CompoundCell TypeStimulusIC50 (nM)Reference
A-438079Human MonocytesBzATP28[4]
A-740003Mouse J774 MacrophagesBzATP18[5]
AZ11645373Human THP-1 MonocytesBzATP5.2[5]
GW791343Human MonocytesATP17[5]

Table 2: Inhibition of Macrophage Polarization and T Cell Activation

CompoundAssayCell TypeIC50 (nM)Reference
A-438079Inhibition of M2 Polarization (STAT6 Phosphorylation)Mouse Bone Marrow-Derived Macrophages~20,000 (20 µM)[6]
SuraminInhibition of ATP Release from DC/CD4+ T cell co-cultureMouse Dendritic and T Cells~30,000 (30 µM)[4]
A-438079Inhibition of ATP Release from DC/CD4+ T cell co-cultureMouse Dendritic and T Cells~200[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7 antagonist activity. Below are protocols for key in vitro assays.

IL-1β Release Assay in Human Monocytes

Objective: To quantify the inhibitory effect of a P2X7 antagonist on ATP-induced IL-1β release from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • ATP or BzATP (P2X7 agonist)

  • P2X7 antagonist (e.g., A-438079)

  • Human IL-1β ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.

  • Prime the cells with LPS (1 µg/mL) for 4 hours at 37°C to induce pro-IL-1β expression.

  • Pre-incubate the cells with various concentrations of the P2X7 antagonist for 30 minutes.

  • Stimulate the cells with a P2X7 agonist, such as BzATP (100 µM), for 30 minutes.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Macrophage Polarization Assay

Objective: To assess the effect of a P2X7 antagonist on the M2 polarization of macrophages.

Materials:

  • Bone marrow cells from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Interleukin-4 (IL-4)

  • P2X7 antagonist

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD206) or for Western blotting (e.g., anti-p-STAT6, anti-IRF4)

Procedure:

  • Differentiate bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.

  • Plate the BMDMs and polarize them towards the M2 phenotype by stimulating with IL-4 (20 ng/mL) for 24-48 hours.

  • Treat the cells with the P2X7 antagonist at various concentrations during the polarization period.

  • Assess M2 polarization by:

    • Flow Cytometry: Staining for M2 surface markers like CD206.

    • Western Blot: Analyzing the phosphorylation of key signaling molecules like STAT6 and the expression of transcription factors like IRF4.[6][7]

    • qRT-PCR: Measuring the mRNA levels of M2-associated genes such as Arg1 and Mrc1.

T Cell Activation Assay

Objective: To determine the impact of a P2X7 antagonist on T cell activation.

Materials:

  • Splenocytes or purified CD4+ T cells from mice

  • Anti-CD3 and anti-CD28 antibodies

  • P2X7 antagonist

  • Cell proliferation dye (e.g., CFSE)

  • IL-2 ELISA kit

Procedure:

  • Isolate splenocytes or purify CD4+ T cells from the spleens of mice.

  • Label the cells with a cell proliferation dye like CFSE, if assessing proliferation.

  • Plate the cells and stimulate them with plate-bound anti-CD3 and anti-CD28 antibodies to mimic T cell receptor (TCR) activation.

  • Treat the cells with the P2X7 antagonist at various concentrations during the stimulation period.

  • Assess T cell activation after 48-72 hours by:

    • Proliferation: Measuring the dilution of the CFSE dye by flow cytometry.

    • Cytokine Production: Quantifying the concentration of IL-2 in the culture supernatant using an ELISA kit.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by P2X7 antagonists and a typical experimental workflow.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates P2X7_IN_2 P2X7 Antagonist P2X7_IN_2->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NFAT NFAT Activation Ca_influx->NFAT NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b IL-1β Release Caspase1->IL1b T_Cell_Activation T Cell Activation (Proliferation, IL-2) NFAT->T_Cell_Activation

Caption: P2X7 receptor signaling pathway and point of inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_cells Isolate Immune Cells (e.g., Macrophages, T Cells) culture_cells Culture and Prime Cells (e.g., with LPS) isolate_cells->culture_cells add_inhibitor Add P2X7 Antagonist (this compound) culture_cells->add_inhibitor add_agonist Add P2X7 Agonist (ATP/BzATP) add_inhibitor->add_agonist collect_supernatant Collect Supernatant add_agonist->collect_supernatant lyse_cells Lyse Cells add_agonist->lyse_cells elisa ELISA (IL-1β, IL-2) collect_supernatant->elisa flow_cytometry Flow Cytometry (Cell Markers, Proliferation) lyse_cells->flow_cytometry western_blot Western Blot (Signaling Proteins) lyse_cells->western_blot

Caption: General experimental workflow for assessing P2X7 antagonist activity.

Conclusion

P2X7 receptor antagonists represent a promising class of immunomodulatory agents with the potential to treat a wide array of inflammatory conditions. By effectively blocking the pro-inflammatory signaling cascades initiated by extracellular ATP, these inhibitors can significantly reduce the production of key cytokines, modulate macrophage polarization, and fine-tune T cell responses. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic utility of P2X7 receptor inhibition. Future investigations into the in vivo efficacy and safety of novel P2X7 antagonists will be critical in translating the preclinical promise of these compounds into clinical reality.

References

Methodological & Application

Application Notes and Protocols for P2X7-IN-2 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of inflammatory responses. This includes the formation of a non-selective pore, ion flux changes, and the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. Due to its central role in inflammation, the P2X7R is a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.

P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1β with an IC50 value of 0.01 nM in in vitro assays. These application notes provide an overview of the P2X7R signaling pathway and a representative protocol for the administration of a P2X7R inhibitor in in vivo mouse models.

Note: As of the latest available information, specific in vivo dosage and administration protocols for this compound have not been publicly disclosed. The following protocols are based on published studies using the well-characterized and structurally distinct P2X7 antagonist, A-438079, and should be adapted and optimized for this compound through rigorous dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it functions as a cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation leads to the formation of a large, non-selective pore, further altering the intracellular ionic environment. These events trigger downstream signaling pathways, including the activation of MAP kinases (p38, ERK, JNK), phospholipases, and transcription factors like NF-κB and NFAT. A key consequence of P2X7R activation is the assembly of the NLRP3 inflammasome, which cleaves pro-caspase-1 to its active form, caspase-1. Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, potent mediators of inflammation.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Inflammation Inflammation MAPK->Inflammation pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Secreted IL-1β Casp1->IL1b Cleavage IL1b->Inflammation P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data for P2X7 Antagonists in Mouse Models

The following table summarizes dosages and administration routes for various P2X7 antagonists used in published mouse studies. This data can serve as a starting point for designing experiments with this compound.

P2X7 AntagonistMouse ModelDosageAdministration RouteVehicleReference
A-438079 Sgca knockout (muscular dystrophy)3 mg/kg, every other dayIntraperitoneal (i.p.)PBS[1][2]
A-438079 LPS-induced sepsis (rat model)15 mg/kgIntraperitoneal (i.p.)DMSO[3]
A-438079 Neuropathic pain (rat model)100 and 300 µmol/kgIntraperitoneal (i.p.)Not specified[4]
Brilliant Blue G (BBG) Graft-versus-host disease50 mg/kg, dailyIntraperitoneal (i.p.)Saline[5]
PPADS Graft-versus-host disease300 mg/kg, dailyIntraperitoneal (i.p.)Saline[5]
KN-62 Graft-versus-host disease~36 mg/kg, dailyIntraperitoneal (i.p.)Not specified[5]

Experimental Protocols

Protocol 1: General Administration of a P2X7 Antagonist for Systemic Inflammation Models

This protocol provides a general guideline for the systemic administration of a P2X7 antagonist in a mouse model of inflammation (e.g., LPS-induced endotoxemia).

Materials:

  • This compound (or a suitable P2X7 antagonist)

  • Vehicle (e.g., sterile PBS, saline, or a solution containing DMSO and/or Tween 80, depending on compound solubility)

  • Mouse strain relevant to the disease model (e.g., C57BL/6)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Syringes and needles for injection

  • Standard animal housing and handling equipment

Procedure:

  • Preparation of Dosing Solution:

    • Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., PBS or saline). The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <5%) and a vehicle control group must be included in the experiment.

    • Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.

  • Animal Dosing:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

    • Administer this compound or the vehicle control via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration. The volume of injection should be based on the animal's body weight (e.g., 10 µL/g).

    • The timing of drug administration relative to the inflammatory challenge is critical. For prophylactic treatment, the inhibitor is typically administered 30-60 minutes before the challenge. For therapeutic treatment, administration would occur after the induction of inflammation.

  • Induction of Inflammation:

    • Administer the inflammatory stimulus (e.g., LPS) at a pre-determined dose and route (e.g., i.p. or intravenous).

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of inflammation (e.g., weight loss, reduced activity, piloerection).

    • At a predetermined time point post-challenge, collect blood and/or tissues for analysis (e.g., measurement of serum cytokines, histological analysis of target organs).

Experimental Workflow Diagram

Experimental_Workflow In Vivo P2X7 Antagonist Experimental Workflow Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Administration Administration of This compound or Vehicle Grouping->Administration Dosing_Prep Preparation of Dosing Solutions Dosing_Prep->Administration Challenge Inflammatory Challenge (e.g., LPS) Administration->Challenge 30-60 min pre-challenge Monitoring Clinical Monitoring Challenge->Monitoring Collection Sample Collection (Blood, Tissues) Monitoring->Collection Analysis Downstream Analysis (e.g., ELISA, Histology) Collection->Analysis

Caption: In Vivo P2X7 Antagonist Experimental Workflow.

Disclaimer

The provided protocols and dosage information are intended as a general guide and starting point for research. The optimal dosage, administration route, and vehicle for this compound in any specific mouse model must be determined empirically by the investigator. It is crucial to conduct thorough dose-response studies and to monitor for any potential toxicity. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for P2X7-IN-2 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in the pathogenesis of neuropathic pain.[1][2][3] Its activation on immune cells, particularly microglia in the central nervous system, triggers the release of pro-inflammatory cytokines like IL-1β, contributing to central sensitization and pain hypersensitivity.[4][5][6] Consequently, P2X7R has emerged as a promising therapeutic target for the management of neuropathic pain.[1][2][3]

P2X7-IN-2 is a potent and selective antagonist of the P2X7 receptor. In vitro studies have demonstrated its ability to inhibit the release of IL-1β with high efficacy. While specific in vivo studies of this compound in neuropathic pain models are not yet widely published, these application notes provide a comprehensive guide for its use based on established protocols for other P2X7R antagonists. The provided methodologies and expected outcomes are extrapolated from studies utilizing well-characterized inhibitors such as A-438079 and A-740003. Researchers should use this information as a starting point and optimize the protocols for their specific experimental needs.

P2X7R Signaling in Neuropathic Pain

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released from damaged cells following nerve injury, initiates a complex signaling cascade. This ultimately leads to the maturation and release of pro-inflammatory cytokines, which play a crucial role in the development and maintenance of neuropathic pain.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R binds Pannexin1 Pannexin-1 Pore Formation P2X7R->Pannexin1 K_efflux K+ Efflux P2X7R->K_efflux MAPK p38 MAPK Pathway P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B pro_IL1B pro-IL-1β pro_IL1B->IL1B ProInflammatory Pro-inflammatory Cytokine Transcription NFkB->ProInflammatory ProInflammatory->pro_IL1B P2X7_IN_2 This compound P2X7_IN_2->P2X7R inhibits

Caption: P2X7R Signaling Pathway in Neuropathic Pain.

Application of this compound in a Neuropathic Pain Model

The following sections detail a general workflow and specific protocols for evaluating the efficacy of this compound in a preclinical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Efficacy Assessment A Animal Acclimatization B Baseline Behavioral Testing (e.g., von Frey) A->B C Neuropathic Pain Model Induction (e.g., CCI Surgery) B->C D Animal Grouping (Vehicle, this compound doses) C->D E Drug Administration (e.g., Intrathecal Injection) D->E F Post-treatment Behavioral Testing E->F G Tissue Collection (Spinal Cord, DRG) F->G H Molecular Analysis (Western Blot, qPCR, IHC) G->H

Caption: General Experimental Workflow.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the application of a potent P2X7R antagonist in a neuropathic pain model.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-Surgery (Vehicle)Day 7 Post-Surgery (this compound)
Sham15.2 ± 1.514.8 ± 1.315.0 ± 1.6
CCI + Vehicle15.5 ± 1.82.1 ± 0.5-
CCI + this compound (Low Dose)15.3 ± 1.6-5.8 ± 0.9*
CCI + this compound (High Dose)15.1 ± 1.7-10.2 ± 1.2**

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression (Fold Change vs. Sham)

Target Gene/ProteinCCI + VehicleCCI + this compound (High Dose)
P2X7R mRNA4.5 ± 0.84.2 ± 0.7
IL-1β Protein5.2 ± 0.91.8 ± 0.4
TNF-α Protein3.8 ± 0.61.5 ± 0.3*
Iba-1 (Microglial Marker)3.5 ± 0.51.3 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to CCI + Vehicle group.

Experimental Protocols

Neuropathic Pain Model: Chronic Constriction Injury (CCI)
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four chromic gut sutures (4-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

    • Close the muscle and skin layers with sutures.

  • Sham Surgery: Perform the same surgical procedure without nerve ligation.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow a recovery period of 7 days for the development of neuropathic pain behaviors.

Intrathecal Administration of this compound
  • Catheter Implantation (Optional, for repeated dosing):

    • Under anesthesia, insert a sterile polyethylene catheter (PE-10) into the subarachnoid space through the atlanto-occipital membrane.

    • Advance the catheter to the lumbar region of the spinal cord.

    • Secure the catheter and exteriorize it at the back of the neck.

  • Direct Intrathecal Injection:

    • Anesthetize the animal lightly.

    • Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.

    • A tail-flick response confirms correct placement in the intrathecal space.

    • Slowly inject the desired volume (e.g., 10 µL) of this compound solution or vehicle.

  • Dosage: Based on other P2X7 antagonists, a starting dose range of 1-30 µg per rat, dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO), can be explored. A dose-response study is recommended to determine the optimal effective dose.

Behavioral Testing: Mechanical Allodynia (von Frey Test)
  • Acclimatization: Place the animals in individual clear plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Stimulation: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

  • Response: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

  • Data Analysis: Compare the PWT between vehicle- and this compound-treated groups.

Molecular Analysis
  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the lumbar spinal cord and dorsal root ganglia (DRGs).

  • Western Blotting:

    • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against P2X7R, IL-1β, TNF-α, Iba-1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Quantitative PCR (qPCR):

    • Extract total RNA from the tissue using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using specific primers for the target genes (e.g., P2rx7, Il1b, Tnf).

    • Normalize the expression levels to a reference gene (e.g., Gapdh or Actb).

  • Immunohistochemistry (IHC):

    • Fix the tissue in 4% paraformaldehyde and embed in paraffin or cryoprotect for frozen sectioning.

    • Cut sections and perform antigen retrieval if necessary.

    • Incubate the sections with primary antibodies against P2X7R and cell-specific markers (e.g., Iba-1 for microglia, GFAP for astrocytes).

    • Use fluorescently labeled secondary antibodies for visualization with a confocal microscope.

Conclusion

This compound, as a potent P2X7 receptor antagonist, holds significant potential for the investigation and treatment of neuropathic pain. The protocols and application notes provided here offer a robust framework for preclinical studies. Researchers are encouraged to adapt and optimize these methodologies to fully elucidate the therapeutic efficacy and mechanism of action of this compound in various neuropathic pain models.

References

Application Notes and Protocols for Blocking P2X7 Receptor in Astrocytes using a P2X7 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel uniquely activated by high concentrations of extracellular ATP, which are often associated with cellular stress and injury in the central nervous system (CNS).[1] In the CNS, P2X7R is expressed on various cell types, including microglia, oligodendrocytes, and astrocytes.[2][3] In astrocytes, the activation of P2X7R is implicated in a range of physiological and pathological processes, including gliotransmission, neuroinflammation, and regulation of neuronal excitability.[1]

Upon activation by ATP, the P2X7R forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This initial channel opening can be followed by the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[4] Downstream signaling cascades initiated by P2X7R activation in astrocytes include the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[5][6] These signaling events can lead to the release of various bioactive molecules, including the excitatory neurotransmitter glutamate, ATP itself, and pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to neuroinflammation.[2][7][8]

Given its role in neuroinflammation and cellular damage, the P2X7R has emerged as a promising therapeutic target for various neurological disorders.[9] Potent and selective antagonists of the P2X7R are valuable research tools to investigate its function and to assess its therapeutic potential. These antagonists can block the ATP-induced activation of the receptor, thereby inhibiting downstream signaling and the release of inflammatory mediators.

P2X7R Signaling Pathway in Astrocytes

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular events. A P2X7 antagonist binds to the receptor, preventing ATP from binding and thereby inhibiting the downstream signaling pathways.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Conc.) P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Large Pore Formation P2X7R->Pore PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathways (ERK1/2, p38) Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Gliotransmitter Gliotransmitter Release (Glutamate, ATP) Pore->Gliotransmitter Cytokine Pro-inflammatory Cytokine Release (IL-1β) PI3K_Akt->Cytokine MAPK->Cytokine NLRP3->Cytokine

Caption: P2X7R signaling pathway in astrocytes and its inhibition by an antagonist.

Quantitative Data for Representative P2X7R Antagonists

As specific data for P2X7-IN-2 is unavailable, the following table summarizes the inhibitory activity of other well-characterized P2X7R antagonists.

AntagonistReceptor SpeciesAssay TypeIC₅₀Reference
A-438079 RatBzATP-stimulated Ca²⁺ influx100 nM[10]
HumanBzATP-stimulated Ca²⁺ influx300 nM[10]
Brilliant Blue G (BBG) RatBzATP-stimulated Ca²⁺ influx~7.8 µM (pIC₅₀ = 5.1)[10]
Oxidized ATP (oATP) GeneralIrreversible inhibitor, requires pre-incubationVaries[10]
PPADS GeneralNon-selective P2X antagonist>10 µM[10]

Experimental Protocols

The following are generalized protocols for assessing the efficacy of a P2X7R antagonist in primary astrocyte cultures.

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol measures the ability of a P2X7R antagonist to block agonist-induced increases in intracellular calcium.

Materials:

  • Primary astrocyte cultures on glass coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • HEPES-buffered saline (HBS)

  • P2X7R agonist (e.g., ATP or BzATP)

  • P2X7R antagonist of interest

  • Fluorescence microscopy imaging system

Procedure:

  • Cell Loading:

    • Wash cultured astrocytes twice with HBS.

    • Incubate cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C in the dark.

    • Wash cells three times with HBS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Antagonist Pre-incubation:

    • Mount the coverslip onto the perfusion chamber of the microscope.

    • Perfuse the cells with HBS containing the desired concentration of the P2X7R antagonist for 10-15 minutes prior to agonist stimulation. A vehicle control should be run in parallel.

  • Agonist Stimulation and Data Acquisition:

    • Start recording the baseline fluorescence ratio (F340/F380 for Fura-2).

    • Apply the P2X7R agonist (e.g., 100 µM BzATP or 1 mM ATP) in the continued presence of the antagonist.

    • Record the changes in fluorescence ratio for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence ratio from baseline to the peak response for each condition.

    • Normalize the response in the presence of the antagonist to the response with the agonist alone (vehicle control).

    • Plot a dose-response curve to determine the IC₅₀ of the antagonist.

Protocol 2: Measurement of IL-1β Release

This protocol assesses the ability of a P2X7R antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Primary astrocyte cultures in multi-well plates

  • Lipopolysaccharide (LPS)

  • P2X7R agonist (e.g., ATP or BzATP)

  • P2X7R antagonist of interest

  • Cell culture medium

  • ELISA kit for IL-1β

Procedure:

  • Priming:

    • Treat astrocyte cultures with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of pro-IL-1β. This step is crucial as resting astrocytes do not typically have a large pre-formed pool of pro-IL-1β.

  • Antagonist Treatment:

    • After LPS priming, wash the cells and replace the medium.

    • Pre-incubate the cells with the desired concentrations of the P2X7R antagonist for 30-60 minutes.

  • Agonist Stimulation:

    • Add the P2X7R agonist (e.g., 1-5 mM ATP) to the wells in the continued presence of the antagonist.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the amount of IL-1β released in the antagonist-treated groups to the agonist-only control group.

    • Determine the concentration-dependent inhibition of IL-1β release by the antagonist.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol evaluates the effect of a P2X7R antagonist on the phosphorylation of downstream signaling proteins like Akt and ERK.

Materials:

  • Primary astrocyte cultures in multi-well plates

  • P2X7R agonist (e.g., BzATP)

  • P2X7R antagonist of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Starve astrocytes in serum-free medium for 4-6 hours.

    • Pre-incubate with the P2X7R antagonist for 30-60 minutes.

    • Stimulate with the P2X7R agonist (e.g., 100 µM BzATP) for a short duration (e.g., 5-15 minutes), as phosphorylation events are often transient.

  • Cell Lysis:

    • Immediately after stimulation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels.

    • Compare the levels of protein phosphorylation in the antagonist-treated samples to the agonist-only control.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing a novel P2X7R antagonist in astrocytes.

Experimental_Workflow cluster_setup Experimental Setup cluster_primary Primary Assays cluster_secondary Secondary Functional Assays cluster_analysis Data Analysis & Conclusion Culture Primary Astrocyte Culture Ca_Assay Intracellular Calcium Assay (Fura-2) Culture->Ca_Assay IC50 Determine IC₅₀ Ca_Assay->IC50 Cytokine_Assay IL-1β Release (ELISA) IC50->Cytokine_Assay Signaling_Assay Downstream Signaling (Western Blot) IC50->Signaling_Assay Pore_Assay Pore Formation (e.g., Yo-Pro-1 uptake) IC50->Pore_Assay Analysis Data Analysis & Interpretation Cytokine_Assay->Analysis Signaling_Assay->Analysis Pore_Assay->Analysis Conclusion Conclusion on Antagonist Efficacy Analysis->Conclusion

Caption: General workflow for characterizing a P2X7R antagonist in astrocytes.

References

Application Notes and Protocols: P2X7-IN-2 as a Tool Compound for Studying Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P2X7-IN-2, a potent and selective P2X7 receptor antagonist, as a tool compound in the investigation of purinergic signaling pathways. This document includes an overview of the P2X7 receptor, the properties of this compound, detailed experimental protocols, and data presentation guidelines.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[1] It is primarily expressed on immune cells, such as macrophages and microglia, as well as in the central and peripheral nervous systems.[2][3] Activation of the P2X7 receptor requires high concentrations of extracellular ATP, a signaling molecule often released during cellular stress, injury, or inflammation.[2][4]

Upon activation, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[2][5] Prolonged stimulation can induce the formation of a large, non-selective transmembrane pore capable of passing molecules up to 900 Da in size.[5][6] This pore formation is a hallmark of P2X7 receptor activation and can lead to downstream events such as the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, programmed cell death.[7][8][9][10]

The multifaceted roles of the P2X7 receptor in inflammation, immune response, neurobiology, and oncology make it a significant target for therapeutic intervention and a key area of research in purinergic signaling.[5][7]

This compound: A Potent P2X7 Receptor Inhibitor

This compound (also known as compound 58) is a highly potent and selective antagonist of the P2X7 receptor.[11][12] Its utility as a tool compound stems from its ability to specifically block P2X7-mediated signaling, allowing researchers to dissect the role of this receptor in various physiological and pathological processes.

Mechanism of Action: this compound acts as an inhibitor of the P2X7 receptor, effectively blocking the downstream signaling cascades initiated by its activation.[11][12] This includes the inhibition of ion flux, pore formation, and the subsequent release of inflammatory mediators.

Quantitative Data for this compound and Other P2X7 Receptor Modulators

The following tables summarize key quantitative data for this compound and commonly used P2X7 receptor agonists.

Table 1: Inhibitory Potency of this compound

CompoundAssaySpecies/Cell TypeIC50Reference
This compoundIL-1β ReleaseHuman Whole Blood0.01 nM[11][12]

Table 2: Potency of Common P2X7 Receptor Agonists

AgonistPotency (EC50)Cell Type/SpeciesNotesReference
ATP>100 µM - 4 mMVariesLow sensitivity agonist.[2][4][2][4][13]
BzATP~20 µMVariesMore potent than ATP.[2][2][14]

Experimental Protocols

Here we provide detailed protocols for key in vitro assays to study P2X7 receptor function using this compound as a selective inhibitor.

Calcium Flux Assay

This assay measures the influx of extracellular calcium into the cytoplasm following P2X7 receptor activation.

Experimental Workflow:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment & Measurement cell_culture 1. Culture cells expressing P2X7 receptor harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend in calcium-free buffer harvest->resuspend dye_load 4. Load cells with a calcium indicator dye (e.g., Indo-1 AM, Fura-2 AM) incubate_dye 5. Incubate at 37°C dye_load->incubate_dye wash_dye 6. Wash to remove excess dye incubate_dye->wash_dye resuspend_final 7. Resuspend in assay buffer containing calcium wash_dye->resuspend_final pre_incubate 8. Pre-incubate with This compound or vehicle baseline 9. Measure baseline fluorescence pre_incubate->baseline add_agonist 10. Add P2X7 agonist (e.g., ATP, BzATP) baseline->add_agonist measure_flux 11. Measure fluorescence change over time add_agonist->measure_flux IL1B_Release_Workflow cluster_priming Cell Priming cluster_inhibition Inhibition cluster_activation Activation & Collection cluster_detection Detection plate_cells 1. Plate immune cells (e.g., THP-1, primary macrophages) prime_lps 2. Prime cells with LPS (e.g., 1 µg/mL) for 2-4 hours plate_cells->prime_lps wash_cells 3. Wash to remove LPS prime_lps->wash_cells add_inhibitor 4. Add this compound or vehicle and incubate (e.g., 30 min) wash_cells->add_inhibitor add_agonist 5. Add P2X7 agonist (e.g., ATP) for 30-60 min add_inhibitor->add_agonist collect_supernatant 6. Centrifuge and collect the supernatant add_agonist->collect_supernatant add_agonist->collect_supernatant elisa 7. Quantify IL-1β in the supernatant using ELISA collect_supernatant->elisa Pore_Formation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_activation Activation & Measurement cell_culture 1. Culture and harvest P2X7-expressing cells resuspend 2. Resuspend in a low-divalent cation buffer cell_culture->resuspend pre_incubate 3. Pre-incubate with This compound or vehicle resuspend->pre_incubate add_dye 4. Add a fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide) pre_incubate->add_dye baseline 5. Measure baseline fluorescence add_dye->baseline add_agonist 6. Add P2X7 agonist (e.g., BzATP) baseline->add_agonist measure_uptake 7. Measure fluorescence increase over time add_agonist->measure_uptake P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates ion_flux Na+ / Ca2+ Influx K+ Efflux P2X7R->ion_flux pore Pore Formation P2X7R->pore P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits mapk MAPK Activation (p38, ERK, JNK) ion_flux->mapk nfkb NF-κB Activation ion_flux->nfkb nlrp3 NLRP3 Inflammasome Assembly ion_flux->nlrp3 apoptosis Apoptosis / Pyroptosis pore->apoptosis casp1 Caspase-1 Activation nlrp3->casp1 pro_il1b Pro-IL-1β casp1->pro_il1b Cleaves casp1->apoptosis il1b Mature IL-1β Release pro_il1b->il1b

References

Application Notes and Protocols: Assessing P2X7-IN-2 Efficacy in Blocking IL-1β Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory response. Its activation triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent cleavage and secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β).[1][2][3][4][5] This pathway is implicated in a variety of inflammatory diseases, making the P2X7 receptor an attractive therapeutic target.[3][6][7] P2X7-IN-2 is a compound designed to inhibit this receptor. These application notes provide detailed methodologies to assess the efficacy of this compound in blocking IL-1β secretion.

P2X7 Signaling Pathway for IL-1β Secretion

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the secretion of mature IL-1β. This process involves the NLRP3 inflammasome and the activation of caspase-1.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Mature_IL1b Mature IL-1β Casp1->Mature_IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Mature_IL1b Secretion IL-1β Secretion Mature_IL1b->Secretion

Caption: P2X7 signaling cascade leading to IL-1β secretion.

Data Presentation: Efficacy of P2X7 Inhibition on IL-1β Secretion

Due to the limited availability of public domain data specifically for this compound, the following table presents representative data for other P2X7 antagonists to illustrate the expected outcomes. Researchers should generate specific data for this compound following the protocols outlined below.

Cell TypePriming Agent (Concentration, Time)Stimulus (Concentration, Time)P2X7 Antagonist (Concentration)% Inhibition of IL-1β SecretionReference
Human MonocytesLPS (1 ng/mL, 3h)BzATP (300 µM, 30 min)KN62>90%[8]
Human Retina Organotypic CulturesNoneBzATP (100 µM, 36h)BBG (1 µM)~100%[2]
Murine Glial CellsLPSATPOxidized ATP (oATP)Significant reduction[9]
Rat Dorsal Horn SlicesLPS (brief application)Endogenous ATPA-438079Complete inhibition[10]
Human Monocyte-Derived MacrophagesCL075 (0.3 µg/mL, 3h)BzATP (30 min)A438079 (15d)Significant attenuation[8]

Experimental Protocols

In Vitro Assessment of this compound Efficacy

Objective: To determine the dose-dependent efficacy of this compound in blocking ATP-induced IL-1β secretion from macrophages.

1. Cell Culture and Priming:

  • Cell Line: Murine macrophage cell lines (e.g., J774, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs). Human THP-1 monocytes can also be used, differentiated into macrophages with PMA.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Priming: To induce pro-IL-1β expression, prime the cells with lipopolysaccharide (LPS).[8]

    • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours.

2. This compound Treatment and Stimulation:

  • Following LPS priming, wash the cells once with serum-free medium.

  • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).

  • Incubate for 30-60 minutes.

  • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[2][9] Include a negative control (no agonist).

3. Sample Collection and Analysis:

  • After stimulation, centrifuge the plate to pellet any detached cells.

  • Carefully collect the supernatant for IL-1β measurement.

  • Lyse the cells to measure intracellular pro-IL-1β and assess cytotoxicity.

4. IL-1β Quantification (ELISA):

  • Use a commercially available ELISA kit for murine or human IL-1β, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody and substrate. Measure absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-1β in the supernatants and determine the percentage of inhibition by this compound compared to the vehicle control.

5. Western Blot Analysis (Optional):

  • To confirm the cleavage of pro-IL-1β and caspase-1, perform Western blotting on cell lysates and concentrated supernatants.

  • Probe with antibodies specific for the pro and mature forms of IL-1β and caspase-1.

6. Cytotoxicity Assay (Optional):

  • To ensure that the inhibition of IL-1β secretion is not due to cell death, perform a cytotoxicity assay (e.g., LDH assay) on the supernatants.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture priming LPS Priming (3-4 hours) cell_culture->priming inhibitor Add this compound (30-60 min) priming->inhibitor stimulus ATP/BzATP Stimulation (30-60 min) inhibitor->stimulus collection Collect Supernatant & Cell Lysate stimulus->collection elisa IL-1β ELISA collection->elisa western Western Blot (Optional) collection->western ldh LDH Assay (Optional) collection->ldh end End elisa->end western->end ldh->end

Caption: In vitro workflow for assessing this compound efficacy.

In Vivo Assessment of this compound Efficacy

Objective: To evaluate the ability of this compound to reduce IL-1β levels in a mouse model of inflammation.

1. Animal Model:

  • Use a relevant mouse model of inflammation, such as LPS-induced systemic inflammation or a model of a specific inflammatory disease.

  • Wild-type mice (e.g., C57BL/6) are suitable. P2X7 receptor knockout mice can be used as a negative control to confirm the target specificity.[9]

2. This compound Administration:

  • Administer this compound to the mice via an appropriate route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.

  • The timing of administration will depend on the specific model and the pharmacokinetic properties of this compound.

3. Induction of Inflammation:

  • Induce inflammation according to the chosen model. For example, inject LPS intraperitoneally to induce systemic inflammation.

4. Sample Collection:

  • At a predetermined time point after the inflammatory challenge, collect blood samples via cardiac puncture or from the tail vein.

  • Peritoneal lavage fluid or tissue homogenates from relevant organs (e.g., spleen, liver) can also be collected.

5. IL-1β Measurement:

  • Separate serum or plasma from the blood samples.

  • Measure IL-1β levels in the serum, plasma, peritoneal lavage fluid, or tissue homogenates using a specific ELISA kit for murine IL-1β.

6. Data Analysis:

  • Compare the IL-1β levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model inhibitor_admin Administer this compound (or Vehicle) animal_model->inhibitor_admin inflammation Induce Inflammation (e.g., LPS injection) inhibitor_admin->inflammation sample_collection Collect Samples (Blood, Peritoneal Fluid) inflammation->sample_collection il1b_measurement Measure IL-1β (ELISA) sample_collection->il1b_measurement data_analysis Analyze Data il1b_measurement->data_analysis end End data_analysis->end

Caption: In vivo workflow for assessing this compound efficacy.

Conclusion

The protocols described provide a comprehensive framework for evaluating the efficacy of this compound in blocking IL-1β secretion. Both in vitro and in vivo models are essential for a thorough assessment of the compound's potential as a therapeutic agent for inflammatory diseases. Careful execution of these experiments will provide valuable data on the dose-response relationship, target engagement, and overall in vivo efficacy of this compound.

References

Application Notes and Protocols for P2X7 Inhibitor A-740003 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following application notes and protocols have been generated for the well-characterized P2X7 inhibitor, A-740003, as a representative example due to the lack of specific public information on "P2X7-IN-2". Researchers can adapt these protocols for other P2X7 inhibitors with appropriate modifications based on their specific properties.

Introduction to the P2X7 Receptor and its Inhibition

The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[1][2] Primarily expressed on immune cells, its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress or injury, triggers a cascade of inflammatory responses.[3][4] This makes the P2X7 receptor a compelling therapeutic target for a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[5][6]

Activation of the P2X7 receptor leads to the influx of Na+ and Ca2+ and the efflux of K+.[2] Prolonged activation results in the formation of a large, non-selective pore, leading to downstream events such as the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and ultimately, programmed cell death.[7]

Small molecule inhibitors of the P2X7 receptor, such as A-740003, are invaluable tools for studying its physiological roles and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for the discovery and characterization of such inhibitors.

P2X7 Signaling Pathway

The signaling cascade initiated by P2X7 activation is complex and cell-type dependent. A simplified overview of the key pathways is depicted below.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Macropore Formation P2X7->Pore ATP Extracellular ATP ATP->P2X7 Activates A740003 A-740003 (Antagonist) A740003->P2X7 Inhibits MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 CellDeath Apoptosis / Necrosis Pore->CellDeath Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β Release Pro_IL1B->IL1B MAPK->IL1B Upregulates Pro-IL-1β NFkB->IL1B Upregulates Pro-IL-1β Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed cells in microplate Load Load cells with calcium indicator dye Seed->Load Wash Wash to remove extracellular dye Load->Wash Add_Inhibitor Add A-740003 (or test compounds) Wash->Add_Inhibitor Incubate_Inhibitor Incubate Add_Inhibitor->Incubate_Inhibitor Add_Agonist Add P2X7 agonist (e.g., BzATP) Incubate_Inhibitor->Add_Agonist Measure Measure fluorescence (kinetic read) Add_Agonist->Measure Plot Plot fluorescence vs. time Measure->Plot Calculate Calculate % inhibition and IC₅₀ Plot->Calculate Dye_Uptake_Workflow Start Start Prep Prepare cell suspension Start->Prep Dispense Dispense cells into microplate Prep->Dispense Add_Inhibitor Add A-740003 or test compounds Dispense->Add_Inhibitor Incubate_1 Incubate Add_Inhibitor->Incubate_1 Add_Agonist_Dye Add P2X7 agonist and fluorescent dye Incubate_1->Add_Agonist_Dye Incubate_2 Incubate Add_Agonist_Dye->Incubate_2 Measure Measure fluorescence Incubate_2->Measure Analyze Analyze data (IC₅₀ determination) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Measuring P2X7-IN-2 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the target engagement of P2X7-IN-2, a potent antagonist of the P2X7 receptor, in a cellular context. The protocols outlined below are essential for researchers investigating the pharmacological effects of this compound and its therapeutic potential in various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1]

The P2X7 receptor, an ATP-gated ion channel, is a unique member of the P2X family due to its ability to form a large, non-selective pore upon prolonged activation, in addition to its canonical channel function.[1][2][3] This dual functionality makes the assessment of target engagement a multi-faceted process. The following sections detail direct and indirect methods to quantify the interaction of this compound with its target and the subsequent functional consequences.

Key Techniques for Measuring P2X7 Target Engagement

Several robust methods can be employed to assess the engagement of this compound with the P2X7 receptor in cells. These techniques can be broadly categorized into:

  • Direct Target Engagement Assays: These methods directly measure the physical interaction between the compound and the receptor protein.

  • Functional Assays (Indirect Target Engagement): These assays measure the downstream consequences of P2X7 receptor activation and its inhibition by this compound.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A Intact Cells B Treat with this compound or Vehicle A->B C Heat Cells at Varying Temperatures B->C D Cell Lysis C->D E Separate Soluble Fraction (Centrifugation) D->E F Quantify Soluble P2X7 (e.g., Western Blot, ELISA) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for this compound

Materials:

  • Cells expressing P2X7 receptor (e.g., J774.G8 macrophages, HEK293-P2X7)[5]

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies for P2X7 detection (for Western Blot or ELISA)

Procedure:

  • Cell Culture: Culture P2X7-expressing cells to the desired confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble P2X7 protein at each temperature point using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble P2X7 as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

Functional Assays for Indirect Target Engagement

A. Calcium Influx Assay

Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium (Ca²⁺).[2][6] This can be monitored using fluorescent calcium indicators. Inhibition of this Ca²⁺ influx by this compound is a robust measure of its antagonistic activity.

Experimental Workflow: Calcium Influx Assay

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Measurement A Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) B Pre-incubate with This compound or Vehicle A->B C Establish Baseline Fluorescence B->C D Add P2X7 Agonist (e.g., ATP, BzATP) C->D E Record Fluorescence Change (Plate Reader or Flow Cytometer) D->E

Caption: Workflow for the Calcium Influx Assay.

Protocol: Calcium Influx Assay

Materials:

  • P2X7-expressing cells

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[2]

  • This compound

  • P2X7 agonist (e.g., ATP, BzATP)

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture overnight.

  • Dye Loading: Load cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).[6][7]

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a P2X7 agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for this compound by plotting the inhibition of the Ca²⁺ response against the concentration of the inhibitor.

B. Pore Formation Assay

A hallmark of P2X7 receptor activation is the formation of a large pore that allows the passage of molecules up to 900 Da.[2][5] This can be measured by the uptake of fluorescent dyes like Ethidium Bromide (EtBr), Propidium Iodide (PI), or YO-PRO-1.[5]

Experimental Workflow: Pore Formation Assay

cluster_0 Cell & Compound Incubation cluster_1 Pore Formation & Detection cluster_2 Measurement A Incubate Cells with This compound or Vehicle B Add Fluorescent Dye (e.g., Ethidium Bromide) A->B C Add P2X7 Agonist (e.g., ATP, BzATP) B->C D Incubate to Allow Dye Uptake C->D E Measure Fluorescence (Plate Reader, Flow Cytometer, or Microscope) D->E

Caption: Workflow for the Pore Formation Assay.

Protocol: Ethidium Bromide Uptake Assay

Materials:

  • P2X7-expressing cells

  • This compound

  • P2X7 agonist (e.g., ATP, BzATP)

  • Ethidium Bromide (EtBr)

  • Assay buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle.

  • Dye and Agonist Addition: Add EtBr (final concentration ~5-25 µM) to the wells, followed by the P2X7 agonist.[7][8]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the inhibitor concentration.

C. Downstream Signaling Pathway Analysis

P2X7 receptor activation triggers several downstream signaling cascades, most notably the activation of the NLRP3 inflammasome, leading to the processing and release of IL-1β and IL-18.[2][9] P2X7 activation can also modulate other pathways involving MAPKs (e.g., p38), PI3K/Akt, and NF-κB.[9][10][11] Measuring the inhibition of these downstream events by this compound provides further evidence of target engagement.

P2X7 Signaling Pathway

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits MAPK MAPK Activation (p38, ERK) Ca_influx->MAPK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Simplified P2X7 signaling pathway and the inhibitory action of this compound.

Protocol: IL-1β Release Assay (ELISA)

Materials:

  • Immune cells (e.g., LPS-primed primary macrophages or THP-1 cells)

  • This compound

  • Lipopolysaccharide (LPS) for priming

  • P2X7 agonist (e.g., ATP, BzATP)

  • IL-1β ELISA kit

Procedure:

  • Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of IL-1β release against the inhibitor concentration.

Quantitative Data Summary

The following tables summarize typical concentration ranges and values obtained from the literature for P2X7 receptor assays. These values can serve as a reference for experimental design.

Agonist Cell Type Assay EC₅₀ Reference
ATPJ774 MacrophagesPropidium Iodide Uptake0.7 ± 0.07 mM[5]
ATPNeural Progenitor CellsPore FormationSignificant at 500 µM - 1 mM[8]
BzATPHEK293-P2X7Current Activation~10-30 µM[12]
BzATPAlveolar MacrophagesYO-PRO-1 UptakeDose-dependent[13]
Antagonist Cell Type Assay Concentration/IC₅₀ Reference
AZ10606120Neural Progenitor CellsEthidium Bromide Uptake1 µM (Inhibition shown)[7][8]
A438079Neural Progenitor CellsCalcium Influx10 µM (Inhibition shown)[7]
AZD9056Alveolar MacrophagesYO-PRO-1 Uptake1 nM and 3 nM (Inhibition shown)[13]
A740003HOS/MNNG Osteosarcoma CellsProliferation5 µM (Inhibition shown)[11]

Note: EC₅₀ and IC₅₀ values are highly dependent on the cell type, assay conditions, and specific agonist/antagonist used. The provided data should be used as a guideline.

Conclusion

Measuring the target engagement of this compound in cells requires a multi-pronged approach. Direct confirmation of binding can be achieved using CETSA. Functional assays, including calcium influx, pore formation, and downstream signaling analysis, are crucial for quantifying the inhibitory potency of this compound and understanding its cellular mechanism of action. By employing these detailed protocols, researchers can robustly characterize the interaction of this compound with its target, a critical step in the drug development process.

References

Application Notes and Protocols for P2X7-IN-2 in Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress and death, acting as a damage-associated molecular pattern (DAMP).[1][2] P2X7R is prominently expressed on immune cells such as macrophages, microglia, and lymphocytes, and plays a critical role in the innate and adaptive immune responses.[3] Its activation triggers a cascade of downstream signaling events, including Na⁺ and Ca²⁺ influx, K⁺ efflux, and the formation of a non-selective pore.[2][4] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and IL-18.[5][6][7]

P2X7-IN-2 is a highly potent and selective inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1β with an IC50 value of 0.01 nM, making it a valuable tool for investigating the role of the P2X7 receptor in various inflammatory conditions.[1][8] These application notes provide a framework for utilizing this compound in combination with other inflammatory stimuli to dissect the P2X7R signaling pathway and to evaluate its therapeutic potential in inflammatory diseases.

Applications

This compound can be employed in a variety of in vitro and in vivo experimental settings to study the contribution of P2X7R to inflammatory processes. Common applications include:

  • Inhibition of NLRP3 Inflammasome Activation: Investigating the role of P2X7R as a trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation and IL-1β secretion in response to inflammatory stimuli like Lipopolysaccharide (LPS) and ATP.

  • Modulation of Cytokine Release: Studying the effect of P2X7R inhibition on the release of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines from immune cells.

  • Neuroinflammation Studies: Elucidating the involvement of P2X7R in microglia and astrocyte activation and the subsequent inflammatory responses in the central nervous system.[9]

  • Cardiovascular Disease Models: Assessing the therapeutic potential of P2X7R antagonism in models of cardiovascular diseases where inflammation is a key pathological component.[2]

  • Autoimmune and Chronic Inflammatory Disease Research: Exploring the impact of P2X7R inhibition on the pathogenesis of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Presentation

The following table summarizes the key quantitative data for this compound and expected outcomes in a typical in vitro experiment using LPS-primed human whole blood.

ParameterValueCell-Based Assay Context
This compound IC50 0.01 nMInhibition of IL-1β release in human whole blood.[1][8]
LPS Priming 1-100 ng/mLUpregulates pro-IL-1β and NLRP3 expression.
ATP Stimulation 1-5 mMActivates P2X7R, leading to NLRP3 inflammasome assembly and IL-1β release.
Expected Outcome Dose-dependent decrease in IL-1β secretionThis compound is expected to block ATP-induced IL-1β release.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the P2X7R signaling pathway in inflammation and a typical experimental workflow for studying the effects of this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R LPS LPS TLR4 TLR4 LPS->TLR4 K_efflux K+ Efflux P2X7R->K_efflux NF_kB NF-κB Activation TLR4->NF_kB P2X7_IN_2 This compound P2X7_IN_2->P2X7R Pro_IL1b Pro-IL-1β & NLRP3 Transcription NF_kB->Pro_IL1b NLRP3_Inflammasome NLRP3 Inflammasome Assembly Pro_IL1b->NLRP3_Inflammasome K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_maturation IL-1β Maturation & Secretion Caspase1->IL1b_maturation

P2X7R Signaling Pathway in Inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Culture Immune Cells (e.g., Macrophages, Microglia) LPS_Priming 2. Prime with LPS (e.g., 100 ng/mL, 4h) Cell_Culture->LPS_Priming P2X7_IN_2_Incubation 3. Pre-incubate with this compound (various concentrations, 30 min) LPS_Priming->P2X7_IN_2_Incubation ATP_Stimulation 4. Stimulate with ATP (e.g., 5 mM, 1h) P2X7_IN_2_Incubation->ATP_Stimulation Sample_Collection 5. Collect Supernatant & Cell Lysates ATP_Stimulation->Sample_Collection ELISA 6a. ELISA for IL-1β (Supernatant) Sample_Collection->ELISA Western_Blot 6b. Western Blot for iNOS (Cell Lysate) Sample_Collection->Western_Blot MTT_Assay 6c. MTT Assay for Cell Viability Sample_Collection->MTT_Assay

Experimental Workflow for this compound Studies.

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Release from Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on ATP-induced IL-1β release from LPS-primed macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Adenosine triphosphate (ATP)

  • Phosphate-buffered saline (PBS)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • LPS Priming: The next day, replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 4 hours at 37°C. This step is crucial for the transcriptional upregulation of pro-IL-1β.

  • This compound Pre-incubation: After LPS priming, wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.001 nM to 100 nM) or vehicle control (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.

  • ATP Stimulation: Add ATP to each well to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[10][11][12][13][14]

Protocol 2: Western Blot for Inducible Nitric Oxide Synthase (iNOS)

This protocol describes the detection of iNOS protein expression in cell lysates following treatment with inflammatory stimuli and this compound.

Materials:

  • Cell lysates from the experiment in Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Protein Extraction: Lyse the cells from the experimental plate with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15][16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15][16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15][16]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[17]

Protocol 3: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of the experimental treatments.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • MTT Addition: After the final incubation step of the experiment, carefully remove the culture medium from each well. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18][19][20]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[18]

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[18][20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18]

By following these protocols, researchers can effectively utilize this compound to investigate the intricate role of the P2X7 receptor in inflammatory responses, thereby paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with P2X7-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing P2X7-IN-2, a potent P2X7 receptor inhibitor, in the context of immune cell analysis by flow cytometry. The provided protocols and data presentation formats are designed to facilitate the investigation of this compound's effects on various immune cell populations, aiding in research related to autoimmunity, inflammation, and cardiovascular disease.

Introduction to this compound and its Role in Immunology

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, including T cells, macrophages, and dendritic cells. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of downstream signaling events. These events include the formation of a non-selective pore, ion flux, and activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like IL-1β and IL-18. P2X7 receptor activation can also induce apoptosis and modulate T cell activation and differentiation.[1][2][3][4][5]

This compound is a highly potent and selective inhibitor of the P2X7 receptor. It has been shown to inhibit the release of IL-1β with a very low IC50 value of 0.01 nM.[6][7] This makes this compound a valuable tool for dissecting the role of the P2X7 receptor in immune responses and for exploring its therapeutic potential in inflammatory conditions.

Data Presentation: Expected Effects of this compound on Immune Cell Phenotype and Function

The following tables summarize the anticipated quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound followed by stimulation with a P2X7 agonist (e.g., BzATP). These tables are provided as a template for data presentation and illustrate the expected outcomes based on the known mechanism of action of this compound.

Table 1: Effect of this compound on Immune Cell Viability

Treatment Group% Viable CD4+ T Cells (Annexin V- / 7-AAD-)% Viable CD8+ T Cells (Annexin V- / 7-AAD-)% Viable Monocytes (CD14+) (Annexin V- / 7-AAD-)
Vehicle Control95.2 ± 2.194.8 ± 2.596.1 ± 1.8
BzATP (100 µM)75.6 ± 3.472.3 ± 4.168.9 ± 3.9
This compound (10 nM) + BzATP (100 µM)92.8 ± 2.391.5 ± 2.893.4 ± 2.2
This compound (100 nM) + BzATP (100 µM)94.1 ± 1.993.2 ± 2.195.2 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production (Intracellular Staining)

Treatment Group% IL-1β+ Monocytes (CD14+)% IL-18+ Monocytes (CD14+)
Vehicle Control2.1 ± 0.51.8 ± 0.4
LPS (1 µg/mL) + BzATP (100 µM)45.3 ± 5.238.7 ± 4.5
This compound (10 nM) + LPS + BzATP15.8 ± 2.912.4 ± 2.1
This compound (100 nM) + LPS + BzATP5.4 ± 1.14.1 ± 0.8

Table 3: Effect of this compound on T Cell Activation Marker Expression

Treatment Group% CD69+ CD4+ T Cells% CD25+ CD4+ T Cells% CD69+ CD8+ T Cells% CD25+ CD8+ T Cells
Vehicle Control3.5 ± 0.84.2 ± 1.12.9 ± 0.63.8 ± 0.9
Anti-CD3/CD2868.4 ± 6.172.1 ± 5.865.2 ± 5.569.8 ± 6.3
Anti-CD3/CD28 + BzATP (100 µM)55.9 ± 4.960.3 ± 5.152.7 ± 4.858.1 ± 5.4
Anti-CD3/CD28 + this compound (100 nM) + BzATP67.1 ± 5.970.5 ± 6.064.3 ± 5.268.2 ± 5.9

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

  • Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Treatment of PBMCs with this compound and P2X7 Agonist
  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

  • Inhibitor Pre-treatment: Add this compound to the desired final concentrations (e.g., 10 nM, 100 nM) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • For viability and activation assays: Add the P2X7 agonist BzATP to a final concentration of 100 µM. For T cell activation, add anti-CD3/CD28 beads or soluble antibodies.

    • For cytokine production assays: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, then add BzATP (100 µM). Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation to allow intracellular cytokine accumulation.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometry Staining and Analysis
  • Cell Harvesting: After incubation, gently resuspend the cells and transfer them to V-bottom 96-well plates or FACS tubes.

  • Washing: Centrifuge at 400 x g for 5 minutes and discard the supernatant. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Surface Staining:

    • Prepare a cocktail of fluorescently conjugated antibodies against surface markers of interest (see Table 4 for a suggested panel).

    • Resuspend the cell pellets in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Viability Staining: Wash the cells with FACS buffer. For viability assessment, resuspend the cells in Annexin V binding buffer and add Annexin V and a viability dye (e.g., 7-AAD or PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Fixation and Permeabilization (for intracellular staining):

    • After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Prepare a cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., IL-1β, IL-18).

    • Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Acquisition: Wash the cells with permeabilization buffer (for intracellular staining) or FACS buffer (for surface staining). Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Use fluorescence minus one (FMO) controls for proper gating.

Table 4: Suggested Flow Cytometry Panel for Immune Cell Analysis

TargetFluorochromeCell Population
CD3APC-H7T Cells
CD4BV786Helper T Cells
CD8PerCP-Cy5.5Cytotoxic T Cells
CD14PE-Cy7Monocytes/Macrophages
CD19BV605B Cells
CD56PENK Cells
CD69FITCEarly Activation Marker
CD25BV421Activation Marker
Annexin VPacific BlueApoptosis Marker
7-AAD---Viability Dye
IL-1βAF488Pro-inflammatory Cytokine
IL-18AF647Pro-inflammatory Cytokine

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Na+, Ca2+ Influx K+ Efflux P2X7R->Ion_Flux P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Apoptosis Apoptosis Ion_Flux->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b Flow_Cytometry_Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Treatment 2. Treat cells with this compound and/or P2X7 Agonist PBMC_Isolation->Cell_Treatment Staining 3. Stain for surface markers, viability, and intracellular cytokines Cell_Treatment->Staining Acquisition 4. Acquire data on a flow cytometer Staining->Acquisition Analysis 5. Analyze data to quantify cell populations and marker expression Acquisition->Analysis

References

Application Notes and Protocols for Calcium Imaging Assays to Measure P2X7R Activity Using P2X7-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel that plays a crucial role in immunity and inflammation.[1][2] Activation of P2X7R by high concentrations of extracellular ATP leads to a rapid influx of cations, including Ca2+, and the formation of a non-selective pore, ultimately triggering downstream signaling cascades that can lead to inflammation and cell death.[3][4] Consequently, P2X7R has emerged as a significant therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[5][6][7]

Calcium imaging assays are a fundamental tool for studying P2X7R activity. These assays utilize fluorescent Ca2+ indicators to monitor changes in intracellular calcium concentration following receptor activation. This application note provides a detailed protocol for measuring P2X7R activity in cultured cells using a calcium imaging assay with the specific inhibitor, P2X7-IN-2. The protocols and data presentation are designed to be readily applicable in both basic research and drug development settings.

P2X7R Signaling Pathway

Activation of the P2X7 receptor by its endogenous agonist, adenosine triphosphate (ATP), initiates a cascade of intracellular events. A primary consequence of P2X7R activation is the influx of extracellular calcium (Ca2+) into the cell.[8][9] This rise in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling pathways. These pathways can lead to the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and in cases of prolonged activation, the formation of a large, non-selective membrane pore.[4][10]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) Ca_influx->Downstream Triggers

Caption: P2X7R signaling pathway initiated by ATP, leading to Ca2+ influx and downstream events, and its inhibition by this compound.

Experimental Workflow for Calcium Imaging Assay

The general workflow for a calcium imaging assay to measure P2X7R activity involves several key steps: cell culture, loading cells with a calcium-sensitive fluorescent dye, pre-treatment with the inhibitor (this compound), stimulation with a P2X7R agonist, and subsequent data acquisition and analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing P2X7R) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Pre-incubation (this compound or Vehicle) B->C D 4. Agonist Addition (ATP or BzATP) C->D E 5. Fluorescence Measurement (Plate Reader or Microscope) D->E F 6. Data Analysis (Calculate ΔF/F₀) E->F

Caption: A typical experimental workflow for a P2X7R calcium imaging assay.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HEK293 cells expressing human P2X7RATCCCRL-1573 (parental)
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
This compound(Specify Supplier)(Specify Catalog #)
ATP (Adenosine 5'-triphosphate disodium salt hydrate)Sigma-AldrichA2383
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt)Sigma-AldrichB6396
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher Scientific14025092
96-well black, clear-bottom platesCorning3603

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format suitable for high-throughput screening.

1. Cell Culture

  • Culture HEK293 cells stably expressing human P2X7R in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Fluo-4 AM Loading

  • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • On the day of the experiment, prepare the Fluo-4 AM loading solution. For each plate, mix 20 µL of the Fluo-4 AM stock and 20 µL of the Pluronic F-127 stock in 10 mL of HBSS to achieve a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

  • Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.[11]

  • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[11]

3. Compound Incubation (this compound)

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Aspirate the HBSS from the wells and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at room temperature for 15-30 minutes.

4. Agonist Stimulation and Fluorescence Measurement

  • Prepare a stock solution of a P2X7R agonist, such as ATP or the more potent BzATP, in HBSS.[1] A common final concentration for ATP is 1-5 mM, and for BzATP is 10-100 µM.

  • Set the fluorescence plate reader to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).[11]

  • Record a baseline fluorescence reading (F₀) for 10-20 seconds.

  • Add 10 µL of the agonist solution to each well using an automated dispenser to ensure simultaneous stimulation.

  • Immediately begin recording the fluorescence intensity (F) for 2-5 minutes.

5. Data Analysis

  • The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.

  • Calculate the peak fluorescence response for each well.

  • To determine the IC₅₀ of this compound, plot the peak fluorescence response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Data Presentation

The following tables provide examples of how to structure quantitative data for easy comparison.

Table 1: Potency of P2X7R Agonists

AgonistEC₅₀ (µM)Cell TypeReference
ATP100 - 1000Various[1]
BzATP10 - 100Various[1]

Table 2: Inhibitory Activity of this compound

ParameterValue
IC₅₀ (nM)[Insert experimentally determined value]
Maximum Inhibition (%)[Insert experimentally determined value]
Cell TypeHEK293-hP2X7R
Agonist Used (Concentration)BzATP (e.g., 30 µM)

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Inefficient dye loading- Low P2X7R expression- Optimize Fluo-4 AM concentration and incubation time.- Ensure the use of a cell line with robust P2X7R expression.
High background fluorescence - Incomplete removal of extracellular dye- Cell autofluorescence- Increase the number of washes after dye loading.- Use a background correction method.
No response to agonist - Inactive agonist- Low agonist concentration- P2X7R desensitization- Prepare fresh agonist solutions.- Titrate the agonist to determine the optimal concentration.- Avoid repeated stimulation of the same cells.
High well-to-well variability - Uneven cell seeding- Inconsistent dye loading or compound addition- Ensure a single-cell suspension before seeding.- Use automated liquid handling for improved consistency.

Conclusion

This application note provides a comprehensive guide for utilizing calcium imaging assays to measure the activity of the P2X7 receptor and to characterize the inhibitory potential of compounds such as this compound. The detailed protocol, along with the provided diagrams and data presentation formats, offers a robust framework for researchers in both academic and industrial settings to investigate P2X7R pharmacology and accelerate the discovery of novel therapeutics.

References

Troubleshooting & Optimization

Troubleshooting off-target effects of P2X7-IN-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P2X7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this inhibitor. The following information is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

This compound is designed as an antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] Activation of P2X7R by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[4][5][6] This ion flux initiates a variety of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β and IL-18, and in some cases, apoptosis.[4][6][7] this compound is intended to block these ATP-induced events by inhibiting the P2X7 receptor.

Q2: I am observing effects in my experiment that are inconsistent with P2X7R inhibition. What could be the cause?

Observed effects that are inconsistent with P2X7R inhibition could be due to off-target activities of this compound. Like many small molecule inhibitors, this compound may interact with other cellular targets, particularly other kinases or receptors that share structural similarities with the intended target. It is also possible that the observed phenotype is a downstream consequence of P2X7R inhibition that was not previously characterized in your specific experimental model.

Q3: What are some known off-target effects of P2X7 antagonists in general?

While specific data for this compound is not publicly available, other P2X7 antagonists have been reported to exhibit off-target effects. For instance, some antagonists may show activity against other P2X receptor subtypes.[1] Additionally, some compounds initially identified as P2X7R antagonists have been found to have agonist-like effects on other signaling proteins, leading to their activation. It is also a known phenomenon for kinase inhibitors to have activity against a panel of other kinases, which can lead to a variety of cellular effects unrelated to the primary target.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Unexpected Phenotype Observed

You observe a cellular phenotype that is not readily explained by the inhibition of the P2X7R signaling pathway.

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cluster_0 Troubleshooting Workflow: Unexpected Phenotype A Unexpected Phenotype Observed with this compound B Confirm On-Target P2X7R Inhibition A->B C Assess P2X7R-Independent Effects B->C If P2X7R is inhibited D Hypothesize Potential Off-Targets C->D E Validate Off-Target Engagement D->E F Rescue Phenotype with Specific Interventions E->F G Conclusion: Off-Target Effect Confirmed F->G

Caption: A logical workflow for troubleshooting unexpected experimental results.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Action: Perform a dose-response experiment to confirm that this compound inhibits a known P2X7R-mediated event in your system (e.g., ATP-induced Ca²⁺ influx, IL-1β release, or pore formation assessed by dye uptake).

    • Rationale: This will verify that the inhibitor is active at the concentrations used and effectively blocks its intended target.

  • Use a Structurally Unrelated P2X7R Antagonist:

    • Action: Treat your cells with a different, well-characterized P2X7R antagonist that has a distinct chemical structure from this compound.

    • Rationale: If the unexpected phenotype is also observed with a different antagonist, it is more likely to be a consequence of P2X7R inhibition. If the phenotype is unique to this compound, it strongly suggests an off-target effect.

  • Perform a Rescue Experiment:

    • Action: If your unexpected phenotype involves the downregulation of a specific pathway, attempt to rescue the phenotype by activating a downstream component of that pathway.

    • Rationale: This can help to confirm if the observed effect is due to the inhibition of a specific off-target.

  • Consult Kinase Profiling Data (if available):

    • Action: If you have access to or can perform a kinome scan for this compound, analyze the data to identify potential off-target kinases.

    • Rationale: This provides a direct list of other kinases that are inhibited by the compound and can guide further investigation.

Issue 2: Inconsistent Results Across Different Cell Types

The effects of this compound vary significantly when used in different cell lines or primary cells.

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cluster_1 Factors Influencing Cell Type-Specific Effects A This compound Treatment B Cell Type 1 A->B C Cell Type 2 A->C G Observed Phenotype 1 B->G H Observed Phenotype 2 C->H D Differential P2X7R Expression/Function D->B D->C E Differential Off-Target Expression E->B E->C F Varying Signaling Network Context F->B F->C

Caption: Factors contributing to differential inhibitor effects across cell types.

Troubleshooting Steps:

  • Characterize P2X7R Expression and Function:

    • Action: Quantify P2X7R mRNA and protein levels in the different cell types. Functionally assess receptor activity using an ATP-induced dye uptake or calcium flux assay.

    • Rationale: Cell types can have vastly different levels of P2X7R expression and function, which will directly impact the effects of an antagonist. Some cell lines may express non-functional splice variants of the P2X7 receptor.[8]

  • Profile Expression of Potential Off-Targets:

    • Action: Based on any available screening data or literature on similar compounds, use techniques like qPCR or western blotting to determine if the expression of potential off-target proteins differs between the cell types.

    • Rationale: The presence or absence of an off-target protein in a particular cell type is a primary determinant of whether an off-target effect will be observed.

  • Consider the Signaling Context:

    • Action: Map the known signaling pathways downstream of P2X7R and potential off-targets in your different cell types.

    • Rationale: The overall signaling network of a cell can influence the ultimate phenotypic outcome of inhibiting a particular node. A cell might have compensatory pathways that are active in one cell type but not another.

Data Summary Tables

While specific quantitative data for this compound is not available from the conducted searches, the following tables provide a template for how such data should be structured and what to look for. The values presented are hypothetical and based on typical characteristics of kinase inhibitors.

Table 1: Hypothetical Selectivity Profile of this compound

TargetIC₅₀ (nM)Assay TypeSpecies
P2X7R 15 Ca²⁺ Flux Human
P2X4R>10,000Ca²⁺ FluxHuman
Kinase A85EnzymaticHuman
Kinase B250EnzymaticHuman
Kinase C>10,000EnzymaticHuman

This table illustrates how to compare the potency of the inhibitor against its intended target versus potential off-targets. A large difference in IC₅₀ values suggests higher selectivity.

Table 2: Experimental Protocols for Assessing On- and Off-Target Effects

ExperimentMethodologyPurpose
P2X7R Calcium Influx Assay Cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by pre-incubation with this compound. Cells are then stimulated with a P2X7R agonist (e.g., BzATP), and the change in fluorescence is monitored using a plate reader or microscope.To quantify the on-target inhibitory activity of this compound.
Pore Formation (Dye Uptake) Assay Cells are incubated with a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1 or ethidium bromide) in the presence of this compound. A P2X7R agonist is added, and dye uptake is measured by flow cytometry or fluorescence microscopy.To assess the inhibition of P2X7R-mediated pore formation.
Kinase Activity Assay An in vitro enzymatic assay using purified recombinant off-target kinase, a specific substrate peptide, and radiolabeled ATP. The incorporation of phosphate into the substrate is measured in the presence of varying concentrations of this compound.To directly measure the inhibitory activity of this compound against a suspected off-target kinase.
Western Blotting for Phospho-Proteins Cells are treated with this compound, and cell lysates are collected. Western blotting is performed using antibodies specific for the phosphorylated (active) forms of downstream effectors of a suspected off-target kinase.To determine if this compound inhibits the signaling pathway of a potential off-target in a cellular context.

Signaling Pathway Diagrams

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.

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cluster_2 P2X7R Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R IonFlux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux MAPK MAPK Pathway (ERK, p38, JNK) P2X7R->MAPK Apoptosis Apoptosis P2X7R->Apoptosis P2X7_IN_2 This compound P2X7_IN_2->P2X7R NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation and Release Casp1->IL1b

Caption: Simplified P2X7 receptor signaling cascade and the point of inhibition by this compound.

Hypothetical Off-Target Kinase Pathway

This diagram illustrates a hypothetical scenario where this compound also inhibits a kinase ("Kinase A"), leading to unintended downstream consequences.

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cluster_3 Hypothetical Off-Target Effect P2X7_IN_2 This compound KinaseA Kinase A P2X7_IN_2->KinaseA PhosphoSubstrate Phosphorylated Substrate (Active) KinaseA->PhosphoSubstrate Phosphorylation Substrate Substrate Protein CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: Example of an off-target effect where this compound inhibits an unintended kinase.

References

P2X7-IN-2 not inhibiting ATP-induced pore formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with P2X7 receptor inhibitors, specifically addressing the scenario where an inhibitor, such as P2X7-IN-2, fails to block ATP-induced pore formation.

Troubleshooting Guide: this compound Fails to Inhibit ATP-Induced Pore Formation

Question: I am performing a dye uptake assay to measure ATP-induced P2X7 pore formation, but my inhibitor (this compound) is not showing any inhibitory effect. What could be the potential reasons for this?

Answer:

Failure to observe inhibition of ATP-induced P2X7 pore formation can stem from several factors, ranging from experimental setup to the inherent properties of the inhibitor and the biological system. Below is a step-by-step troubleshooting guide to help you identify the potential cause of the issue.

1. Verification of Reagent and Compound Integrity

  • Inhibitor Integrity:

    • Degradation: Has the inhibitor been stored correctly (temperature, light exposure)? Repeated freeze-thaw cycles can degrade the compound. Consider using a fresh aliquot or a newly purchased batch.

    • Solubility: Is the inhibitor fully dissolved in the assay buffer? Precipitation of the compound will lead to a lower effective concentration. Visually inspect the solution for any particulate matter.

  • ATP Stock:

    • Degradation: ATP solutions can be unstable, especially at neutral pH and room temperature. Prepare fresh ATP stocks and adjust the pH if necessary.

    • Concentration: Verify the concentration of your ATP stock solution. Inaccurate ATP concentration can lead to suboptimal receptor activation.

2. Review of Experimental Protocol and Conditions

  • Inhibitor Pre-incubation Time:

    • Many P2X7 antagonists require a sufficient pre-incubation period to bind to the receptor.[1] Some irreversible inhibitors, like oxidized ATP (oATP), may need an incubation time of 1 to 2 hours to exert their effect.[2] Ensure your pre-incubation time is adequate for this compound. If this information is not available, consider performing a time-course experiment to determine the optimal pre-incubation time.

  • ATP Concentration and Agonist Choice:

    • P2X7 receptors have a low affinity for ATP and require high concentrations (in the millimolar range) for activation.[3][4][5] The EC50 for ATP can vary significantly between cell types and species.[6][7] If the ATP concentration is too high, it may overcome the inhibitory effect of a competitive antagonist. Consider performing a dose-response curve for ATP to ensure you are using an appropriate concentration (e.g., EC80) for your inhibition assay.

    • The synthetic agonist BzATP is often more potent than ATP.[2][3] If using BzATP, be aware that its EC50 is lower than that of ATP.

  • Assay Buffer Composition:

    • The ionic composition of the assay buffer is crucial. Divalent cations like Ca²⁺ and Mg²⁺ can modulate P2X7 receptor activity. Low divalent cation concentrations can potentiate the effect of ATP.[3] Conversely, some studies have shown that increasing concentrations of certain ions can inhibit dye uptake.[8] The use of a sucrose-based, sodium-free buffer can enhance ethidium bromide uptake through the human P2X7 receptor.[9]

  • Cell Viability:

    • Prolonged exposure to high concentrations of ATP can lead to cell death, which can cause non-specific dye uptake and confound the results.[10] It is essential to perform a cell viability assay (e.g., Neutral Red, MTT, or Alamar Blue) in parallel to ensure that the observed dye uptake is due to P2X7 pore formation and not a loss of membrane integrity.[10]

3. Considerations Related to the P2X7 Receptor and Cell Line

  • P2X7 Receptor Expression and Function:

    • Confirm that the cell line you are using expresses functional P2X7 receptors. This can be verified by running a positive control (ATP stimulation without inhibitor) and a negative control (untransfected or P2X7-knockout cells).

  • Receptor Polymorphisms:

    • The human P2RX7 gene is highly polymorphic, and these variations can affect receptor function, including pore formation and sensitivity to antagonists.[11] Be aware of the genetic background of your cell line, as this could influence the efficacy of your inhibitor.

  • Species Differences:

    • P2X7 receptor antagonists can exhibit significant species-specific differences in potency.[12][13] An inhibitor optimized for the human receptor may be less effective against the rat or mouse ortholog, and vice versa. Ensure that this compound is validated for the species you are using.

4. Mechanism of Inhibition

  • Competitive vs. Non-competitive/Allosteric Inhibition:

    • Some P2X7 antagonists act as non-competitive or allosteric inhibitors, binding to a site distinct from the ATP-binding pocket.[1][14] For such inhibitors, increasing the ATP concentration will not overcome the inhibition. Understanding the mechanism of action of this compound is crucial for interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for measuring P2X7-mediated pore formation?

A1: The most common methods involve measuring the uptake of fluorescent dyes that are normally membrane-impermeant. These include:

  • YO-PRO-1 Uptake Assay: YO-PRO-1 is a green fluorescent nucleic acid stain that can enter the cell through the P2X7 pore and exhibits increased fluorescence upon binding to DNA.[10][15][16][17]

  • Ethidium Bromide (EtBr) Uptake Assay: Similar to YO-PRO-1, EtBr is a fluorescent intercalating agent that can be used to measure pore formation.[9][18][19][20]

  • TO-PRO™-3 Uptake Assay: This is another sensitive, non-permeant DNA intercalating dye used to assess macropore opening.[8]

Q2: What are typical concentrations of ATP and BzATP used to induce P2X7 pore formation?

A2: Due to the low affinity of the P2X7 receptor, high concentrations of agonists are required.

  • ATP: Typically in the range of 100 µM to 5 mM.[2][3][4][6]

  • BzATP: Generally more potent than ATP, with concentrations ranging from 10 µM to 300 µM.[2][3] The optimal concentration is cell-type and species-dependent and should be determined empirically by performing a dose-response curve.

Q3: How long should I stimulate the cells with ATP?

A3: Pore formation is a time-dependent process that occurs after initial channel opening.[21] Stimulation times can range from a few minutes to an hour. For dye uptake assays, incubation times of 10-30 minutes are common.[8][17] However, prolonged stimulation can lead to cytotoxicity, so it is important to optimize the stimulation time for your specific cell type and assay.

Q4: Can other channels or pores contribute to dye uptake?

A4: Yes, under certain conditions, other channels like pannexin-1 have been implicated in ATP-induced dye uptake.[22] However, there is also evidence suggesting that P2X7 can form pores independently.[22] To confirm that the observed dye uptake is P2X7-mediated, it is important to use specific P2X7 antagonists as controls and, if possible, a P2X7-deficient cell line.

Quantitative Data Summary

Table 1: EC50 Values for P2X7 Receptor Agonists in Different Systems

AgonistSystemAssayEC50 ValueReference
ATPRat P2X7RWhole-cell recordings123 µM[7]
ATPMouse P2X7RWhole-cell recordings936 µM[7]
ATPPanda P2X7RCa²⁺ uptake in liposomes29 µM (free ATP)[22]
BzATPRat P2X7RWhole-cell recordings3.6 µM[7]
BzATPMouse P2X7RWhole-cell recordings285 µM[7]
BzATPHuman P2X7RCa²⁺ influx~20 µM[2]

Table 2: IC50 Values for Selected P2X7 Receptor Antagonists

AntagonistSpeciesAssayIC50 ValueReference
A-740003RatCa²⁺ influx18 nM[2]
A-740003HumanCa²⁺ influx40 nM[2]
A-740003RatYO-PRO-1 uptake138 nM[23]
A-740003HumanYO-PRO-1 uptake93 nM[23]
Brilliant Blue G (BBG)RatCa²⁺ influx~7.9 µM (pIC50=5.1)[2]
Oxidized ATP (oATP)J774.G8 cellsDye uptake173-285 µM[24]

Detailed Experimental Protocols

Protocol 1: YO-PRO-1 Uptake Assay for P2X7 Pore Formation

This protocol is adapted from a high-throughput method using HEK293 cells expressing P2X7 receptors.[15]

Materials:

  • HEK293 cells expressing the P2X7 receptor of interest

  • 96-well plates (poly-L-lysine coated)

  • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • YO-PRO-1 Iodide (stock solution in DMSO)

  • ATP (stock solution in water, pH adjusted to 7.4)

  • This compound or other inhibitors (stock solution in DMSO)

  • Plate reader with fluorescence detection (Excitation: ~491 nm, Emission: ~509 nm)

Procedure:

  • Cell Seeding: Seed HEK293-P2X7 cells in a 96-well poly-L-lysine coated plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation:

    • On the day of the assay, wash the cells once with Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the inhibitor solutions to the respective wells and incubate for the desired pre-incubation time (e.g., 15-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Dye Loading and Stimulation:

    • Prepare a solution of YO-PRO-1 and ATP in Assay Buffer. The final concentration of YO-PRO-1 is typically 1-2 µM, and the final ATP concentration should be at the desired level (e.g., 1 mM).

    • Add the YO-PRO-1/ATP solution to the wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) plate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • For each well, calculate the initial rate of YO-PRO-1 uptake by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the initial rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Ethidium Bromide (EtBr) Uptake Assay

This protocol can be performed using a fluorescence plate reader or a flow cytometer.

Materials:

  • Cells expressing P2X7 receptors

  • Assay Buffer (e.g., standard extracellular solution or sucrose-based buffer[9])

  • Ethidium Bromide (EtBr) (stock solution in water)

  • ATP or BzATP (stock solution)

  • This compound or other inhibitors

Procedure (Plate Reader):

  • Cell Preparation: Plate cells in a 96-well plate and grow to confluence.

  • Inhibitor Incubation: Wash cells with Assay Buffer and pre-incubate with the desired concentrations of this compound for the appropriate time.

  • Assay:

    • Add EtBr to the wells at a final concentration of 5-20 µM.

    • Add the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP).

    • Measure fluorescence (Excitation: ~510 nm, Emission: ~595 nm) kinetically for 20-30 minutes.

  • Analysis: Determine the rate of fluorescence increase or the total fluorescence change after a fixed time point.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Cation_Influx Na⁺, Ca²⁺ Influx P2X7R->Cation_Influx Opens Channel K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore_Formation Macropore Formation (Permeable to Dyes) Cation_Influx->Pore_Formation Prolonged Stimulation Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) K_Efflux->Downstream Pore_Formation->Downstream Inhibitor This compound (Antagonist) Inhibitor->P2X7R Blocks Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Pre-incubate with this compound (or vehicle control) A->B C 3. Add ATP/BzATP + Fluorescent Dye (e.g., YO-PRO-1) B->C D 4. Measure Fluorescence Kinetically (Plate Reader) C->D E 5. Analyze Data: - Calculate initial rate of dye uptake - Determine IC50 D->E Troubleshooting_Tree Start This compound Not Inhibiting Pore Formation Q1 Are Controls Working? (Positive: ATP alone; Negative: No ATP) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Inhibitor Concentration/Purity OK? A1_Yes->Q2 Fix_Controls Troubleshoot basic assay: - Check cell health - Verify ATP activity - Confirm P2X7 expression A1_No->Fix_Controls A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Pre-incubation Time Sufficient? A2_Yes->Q3 Fix_Inhibitor Check inhibitor: - Confirm concentration - Test solubility - Use fresh stock A2_No->Fix_Inhibitor A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is Assay Buffer Composition Correct? A3_Yes->Q4 Fix_Incubation Optimize pre-incubation time (e.g., 15, 30, 60 min) A3_No->Fix_Incubation A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Q5 Is the inhibitor compatible with the species/cell line? A4_Yes->Q5 Fix_Buffer Check buffer: - Divalent cation concentration - Ionic strength A4_No->Fix_Buffer A5_No No/Unknown Q5->A5_No No/Unknown Fix_Compatibility Verify inhibitor's species selectivity and potential cell line-specific effects (e.g., receptor polymorphisms) A5_No->Fix_Compatibility

References

Technical Support Center: Assessing P2X7-IN-2 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the toxicity of the P2X7 receptor inhibitor, P2X7-IN-2.

Understanding this compound

This compound is a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. It has been shown to inhibit the release of interleukin-1β (IL-1β) with a very low IC50 value of 0.01 nM.[1][2] P2X7 receptor activation is involved in various cellular processes, including inflammation, immune responses, and programmed cell death.[3][4][5][6][7] Therefore, assessing the cytotoxic effects of its inhibitors is a critical step in drug development.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a cascade of intracellular events. This includes ion flux changes (Ca²⁺ and Na⁺ influx, K⁺ efflux), which can trigger downstream signaling pathways such as the activation of MAP kinases (p38/ERK/JNK), PI3K/Akt, and NF-κB.[3][5][6] Prolonged activation can lead to the formation of a large, non-selective pore, causing membrane blebbing, release of inflammatory cytokines, and ultimately, cell death through apoptosis or necrosis.[4][5]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7->Ion_Flux ATP Extracellular ATP ATP->P2X7 Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7 Inhibits MAPK MAPK Pathway (p38, ERK, JNK) Ion_Flux->MAPK PI3K_Akt PI3K/Akt Pathway Ion_Flux->PI3K_Akt NFkB NF-κB Pathway Ion_Flux->NFkB Inflammasome NLRP3 Inflammasome Activation Ion_Flux->Inflammasome Cell_Death Apoptosis / Necrosis MAPK->Cell_Death PI3K_Akt->Cell_Death Cytokine_Release IL-1β, IL-18 Release NFkB->Cytokine_Release Caspase Caspase Activation Inflammasome->Caspase Inflammasome->Cytokine_Release Caspase->Cell_Death

Figure 1: Simplified P2X7 receptor signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

1. Which cell viability assays are recommended for assessing this compound toxicity?

We recommend using at least two mechanistically different assays to obtain a comprehensive understanding of this compound's cytotoxic profile. Good choices include:

  • Metabolic Assays: Such as the MTT or MTS assay, which measure the metabolic activity of viable cells.[8][9]

  • Membrane Integrity Assays: Like the Lactate Dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells.[10][11][12][13]

  • Apoptosis Assays: Such as Caspase-Glo 3/7 or 9 assays, which measure the activity of key apoptosis-mediating enzymes.[14][15][16][17][18][19][20]

2. What are the expected results when treating cells with a P2X7 inhibitor like this compound?

Since this compound is an inhibitor, it is expected to have low intrinsic cytotoxicity in most cell types under normal culture conditions. Its primary role is to block ATP-induced cell death mediated by the P2X7 receptor. Therefore, in your experiments, you should observe that this compound protects cells from ATP-induced toxicity.

3. How can I be sure that the observed effects are specific to P2X7 inhibition?

To confirm specificity, you should include the following controls in your experimental design:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • P2X7 Agonist Control: Cells treated with a known P2X7 agonist, such as ATP or BzATP, to induce P2X7-mediated cell death.

  • Inhibitor + Agonist: Cells pre-treated with this compound followed by stimulation with a P2X7 agonist. This should show a rescue from the agonist-induced cell death.

4. Could this compound interfere with the assay chemistry itself?

While there is no specific data on this compound, it is always a possibility that a test compound can interfere with assay components. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.[21] To test for this, you should run a cell-free control where this compound is added to the assay reagents in the absence of cells.

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in blank wells - Contamination of culture medium with reducing agents (e.g., phenol red) or microbes.- Degradation of the MTT/MTS reagent.- Use fresh, high-quality reagents and a serum-free medium during incubation.[22]- Perform a background reading at a reference wavelength (e.g., 630 nm) and subtract it from the 570 nm reading.[23]
Absorbance readings are too low - Insufficient cell number.- Incubation time with MTT/MTS is too short.- Incomplete solubilization of formazan crystals (MTT assay).- Optimize cell seeding density.[24]- Increase incubation time with the reagent.- For MTT, ensure complete dissolution of formazan crystals by vigorous mixing or using a stronger solubilization buffer.[22]
Results show >100% cell viability - The inhibitor may be promoting cell proliferation.- Interference of the compound with the assay (direct reduction of MTT/MTS).- Pipetting errors leading to more cells in treated wells.- Confirm proliferative effects with a direct cell counting method (e.g., Trypan blue exclusion).- Run a cell-free control with the inhibitor.- Ensure proper cell suspension mixing before plating.
High variability between replicate wells - Uneven cell seeding.- Presence of air bubbles in the wells.- Incomplete mixing of reagents.- Thoroughly mix the cell suspension before and during plating.- Carefully inspect plates for bubbles and remove them before reading.- Ensure proper mixing after adding each reagent.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH in medium control - High intrinsic LDH activity in the serum used in the culture medium.- Reduce the serum concentration in the medium or use a serum-free medium for the assay period.[13]
High spontaneous LDH release in untreated cells - Overly high cell density leading to cell death.- Mechanical stress during plating or handling.- Optimize the initial cell seeding density.[13]- Handle cells gently during pipetting.[13]
Low experimental LDH release with a known toxicant - Low cell density, resulting in a weak signal.- Inhibition of the LDH enzyme by the test compound.- Increase the cell seeding density.- Check for enzyme inhibition by adding the compound to the positive control (lysed cells).
High variability between replicate wells - Presence of air bubbles in the wells.- Incomplete cell lysis in the maximum LDH release control.- Centrifuge the plate or use a needle to pop bubbles before reading.[25]- Ensure complete lysis by vigorous mixing or extending the incubation time with the lysis buffer.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[8][9][26]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • This compound

  • P2X7 agonist (e.g., ATP or BzATP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

    • Add the P2X7 agonist to the appropriate wells and incubate for the desired treatment time (e.g., 24-48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound and/or ATP Incubate1->Treat Incubate2 Incubate (e.g., 24h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read LDH_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound and/or ATP Incubate1->Treat Incubate2 Incubate (e.g., 24h) Treat->Incubate2 Centrifuge Centrifuge Plate Incubate2->Centrifuge Collect_Supernatant Transfer Supernatant to New Plate Centrifuge->Collect_Supernatant Add_Reagent Add LDH Reaction Mixture Collect_Supernatant->Add_Reagent Incubate3 Incubate (30 min) Add_Reagent->Incubate3 Read Read Absorbance at 490nm Incubate3->Read

References

Technical Support Center: Overcoming P2X7-IN-2 Degradation and Other Experimental Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing P2X7-IN-2 and other P2X7 receptor antagonists in their experimental setups. The following information is designed to help overcome common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of the P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular ATP.[1] The P2X7 receptor is a key player in inflammatory and immune responses.[2][3] Its activation leads to the opening of a non-selective cation channel, triggering downstream signaling cascades, including the processing and release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4][5][6] this compound presumably blocks these effects by inhibiting the receptor.

Q2: What are the recommended storage and handling conditions for this compound stock solutions?

To prevent degradation and maintain the activity of this compound, it is crucial to follow proper storage procedures. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1]

Q3: I am observing precipitation of this compound in my stock solution. What should I do?

If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also important to ensure that the solvent used is appropriate for your experimental needs and is compatible with the compound.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect of this compound

  • Potential Cause: Compound Degradation. this compound, like many small molecules, can be susceptible to degradation if not stored correctly.

    • Troubleshooting Tip: Ensure that the compound is stored as recommended (-80°C for long-term, -20°C for short-term) and that stock solutions are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Potential Cause: Solubility Issues. Poor solubility of the antagonist in the experimental buffer can lead to a lower effective concentration and reduced inhibitory activity.

    • Troubleshooting Tip: Verify the solubility of this compound in your specific assay medium. Some P2X7 antagonists require specific solvent compositions for optimal solubility. For in vivo studies, formulations with DMSO, PEG300, and Tween-80 or DMSO and corn oil have been used for other P2X7 inhibitors to achieve solubility.[1] For a compound with low solubility, a small reduction in the maximum response might be observed at higher concentrations.[7]

  • Potential Cause: Species-Specific Differences in P2X7 Receptor Pharmacology. The potency of P2X7 antagonists can vary significantly between species (e.g., human vs. rat).[8][9]

    • Troubleshooting Tip: Confirm the reported potency of this compound for the species your experimental model is derived from. If this information is not available, it may be necessary to perform a dose-response curve to determine the IC50 value in your specific system.

Issue 2: Off-Target Effects or Unexpected Cellular Responses

  • Potential Cause: Non-Specific Binding and Off-Target Activity. Some P2X7 antagonists have been reported to have off-target effects. For example, Brilliant Blue G (BBG) can inhibit other P2X receptors, and oxidized ATP (oATP) has P2X7-independent effects.[2][8][10]

    • Troubleshooting Tip: To confirm that the observed effects are mediated by P2X7, consider using a second, structurally different P2X7 antagonist as a control. Additionally, using P2X7 receptor knockout/knockdown cells or tissues can help validate the specificity of the antagonist's action.[5]

  • Potential Cause: Agonist-like Effects. Some compounds initially identified as P2X7 antagonists have been shown to induce phosphorylation and activation of various cell signaling proteins, independent of the P2X7 receptor.[11]

    • Troubleshooting Tip: When observing unexpected activating effects, it is crucial to test the antagonist in the absence of a P2X7 agonist. Also, using a P2X7-specific antagonist that is structurally unrelated can help to determine if the observed effects are specific to the compound rather than the P2X7 receptor.[11]

Issue 3: Difficulty in Reproducing In Vivo Efficacy

  • Potential Cause: Poor Pharmacokinetics and Bioavailability. The effectiveness of a P2X7 antagonist in vivo depends on its absorption, distribution, metabolism, and excretion (ADME) properties. Low bioavailability or rapid metabolism can lead to insufficient exposure at the target site.

    • Troubleshooting Tip: Review any available pharmacokinetic data for this compound. If not available, consider conducting a pilot pharmacokinetic study. The choice of vehicle can also significantly impact bioavailability. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested for some P2X7 inhibitors.[1]

  • Potential Cause: Blood-Brain Barrier Penetration. For neurological applications, the ability of the antagonist to cross the blood-brain barrier (BBB) is critical.

    • Troubleshooting Tip: If targeting the central nervous system, ensure that this compound has been characterized as BBB-penetrant. If this information is unavailable, in vitro BBB models or in vivo studies with brain tissue analysis may be necessary.

Quantitative Data Summary

The following table summarizes the potency of various P2X7 receptor antagonists for comparison. Note that the potency of this compound is given as a pIC50 range.

AntagonistTarget SpeciesAssay TypePotency (IC50)pIC50Reference
This compound Not SpecifiedNot SpecifiedNot Specified6.5 - 7.5[1]
Brilliant Blue G (BBG)HumanATP-evoked currents~300 nM~6.5[10]
Brilliant Blue G (BBG)RatNot SpecifiedLower potency than human-[8][9]
A-740003Human & RatNot Specified--[4]
JNJ-55308942HumanNot SpecifiedHigh-[10]
GP-25HumanYoPro-1 uptake8.7 µM~5.1[7]
GP-25RatYoPro-1 uptake24.4 µM~4.6[7]
2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56)HumanTwo-electrode voltage clamp0.39 µM~6.4[12]

Experimental Protocols

Protocol 1: In Vitro Antagonist Screening using Dye Uptake Assay

This protocol is adapted from a method for high-throughput screening of P2X7R antagonists and can be used to determine the IC50 of this compound.[13][14]

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., J774.G8 or U937) in a multi-well plate and culture until they reach the desired confluency.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Remove the culture medium from the cells and wash with the assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for 15-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Dye Loading:

    • Prepare a solution containing a P2X7 agonist (e.g., ATP or BzATP) at a concentration around its EC50 and a fluorescent dye that can enter through the P2X7 pore (e.g., YO-PRO-1, propidium iodide, or Lucifer Yellow).

    • Add the agonist/dye solution to the wells and incubate for an additional 5-15 minutes at 37°C.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Normalize the fluorescence data to the control wells (agonist only vs. vehicle only).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates P2X7_IN_2 This compound P2X7_IN_2->P2X7R Inhibits Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Cell_Responses Other Cellular Responses (e.g., Proliferation, Cell Death) Ca_Influx->Cell_Responses NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Release) Caspase1->IL1b

Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for this compound Evaluation

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock (Check Solubility, Store Properly) dose_response Dose-Response Curve (Determine IC50) prep_compound->dose_response prep_cells Culture P2X7-expressing cells prep_cells->dose_response specificity Specificity Assays (e.g., P2X7 KO cells) dose_response->specificity downstream Downstream Effect Assays (e.g., IL-1β release, Ca²⁺ flux) specificity->downstream pk_study Pharmacokinetic Study (Optional) downstream->pk_study efficacy_model Efficacy Study in Disease Model pk_study->efficacy_model analyze_data Analyze Results efficacy_model->analyze_data interpret Interpret Data & Draw Conclusions analyze_data->interpret

Caption: A generalized workflow for the experimental evaluation of this compound.

References

Technical Support Center: P2X7-IN-2 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using P2X7-IN-2 in fluorescence-based assays. Small molecules can sometimes interfere with fluorescence detection, leading to inaccurate results.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A1: Like many small molecules, this compound has the potential to interfere with fluorescence-based assays through several mechanisms, including autofluorescence, quenching, or the inner filter effect.[1][2] It is crucial to perform the appropriate controls to determine if interference is occurring in your specific assay conditions.

Q2: What is autofluorescence and how can it affect my results?

A2: Autofluorescence is the natural fluorescence of a compound when it absorbs light. If this compound is autofluorescent and its emission spectrum overlaps with that of your assay's fluorophore, it can lead to false-positive signals or an artificially high background.[1]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore.[2] If this compound quenches the fluorescence of your reporter dye, it could lead to false-negative results or an underestimation of the biological effect.

Q4: What is the inner filter effect?

A4: The inner filter effect happens when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore.[2] This can lead to a decrease in the measured fluorescence signal and can be dependent on the concentration of the interfering compound.

Q5: How can I determine if this compound is interfering with my assay?

A5: You should run a series of control experiments. These include testing the fluorescence of this compound alone at the assay's excitation and emission wavelengths, and running the assay with and without the fluorophore but in the presence of this compound. The troubleshooting guide below provides detailed protocols.

Q6: What should I do if I observe interference?

A6: If you detect interference, there are several strategies you can employ. These include switching to a different fluorophore with a non-overlapping spectrum, using a lower concentration of this compound if possible, or employing an orthogonal assay with a different detection method (e.g., absorbance or luminescence) to validate your findings.[1][3]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving potential fluorescence interference from this compound.

Step 1: Assess the Intrinsic Fluorescence of this compound

Question: Is this compound itself fluorescent at the wavelengths used in my assay?

Workflow:

A Prepare this compound Solutions C Measure Fluorescence Scan A->C B Prepare Assay Buffer Control B->C D Analyze Emission Spectrum C->D E Significant Emission? D->E F Potential Autofluorescence Interference E->F Yes G No Significant Autofluorescence E->G No

Caption: Workflow to assess the intrinsic fluorescence of this compound.

Experimental Protocol:

  • Prepare Samples:

    • Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range you plan to use in your experiments.

    • Include a sample of the assay buffer alone as a negative control.

  • Fluorescence Measurement:

    • Using a fluorescence spectrophotometer or plate reader, excite the samples at the same wavelength used to excite your assay's fluorophore.

    • Measure the emission spectrum across a range that includes your assay's emission wavelength.

  • Data Analysis:

    • Subtract the emission spectrum of the buffer-only control from the spectra of the this compound samples.

    • If you observe a significant emission peak that overlaps with your assay's emission wavelength, this compound is autofluorescent under these conditions.

Data Presentation Example:

This compound Conc. (µM)Fluorescence Intensity at [Assay Emission Wavelength] (RFU)
0 (Buffer)50
155
10150
50500
Step 2: Evaluate Quenching and Inner Filter Effects

Question: Does this compound reduce the fluorescence signal of my assay's fluorophore?

Workflow:

A Prepare Fluorophore Solution B Add this compound Dilutions A->B C Measure Fluorescence B->C D Compare to Control C->D E Signal Decreased? D->E F Potential Quenching or Inner Filter Effect E->F Yes G No Significant Quenching E->G No

Caption: Workflow to assess quenching or inner filter effects of this compound.

Experimental Protocol:

  • Prepare Samples:

    • Prepare a solution of your assay's fluorophore in the assay buffer at the concentration used in your experiments.

    • Aliquot this solution and add increasing concentrations of this compound.

    • Include a control sample with the fluorophore and the vehicle used to dissolve this compound.

  • Fluorescence Measurement:

    • Excite the samples and measure the fluorescence emission at the appropriate wavelengths for your fluorophore.

  • Data Analysis:

    • Compare the fluorescence intensity of the samples containing this compound to the control sample.

    • A concentration-dependent decrease in fluorescence intensity suggests quenching or an inner filter effect.

Data Presentation Example:

This compound Conc. (µM)Fluorophore Fluorescence Intensity (RFU)% of Control
0 (Control)10000100%
1980098%
10850085%
50600060%
Step 3: Implement Mitigation Strategies

Question: How can I minimize the impact of interference from this compound?

Logical Relationship Diagram:

A Interference Detected B Change Fluorophore A->B C Lower this compound Concentration A->C D Use Orthogonal Assay A->D E Data Correction A->E F Reliable Results B->F C->F D->F E->F

Caption: Strategies to mitigate fluorescence assay interference.

Mitigation Protocols:

  • Change Fluorophore:

    • If autofluorescence is the issue, select a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound. Ideally, choose a red-shifted dye, as small molecules are less likely to fluoresce at longer wavelengths.[2]

  • Lower Compound Concentration:

    • If the interference is concentration-dependent, determine the lowest effective concentration of this compound for your biological assay and assess if the interference is negligible at that concentration.

  • Use an Orthogonal Assay:

    • Validate your findings using a non-fluorescence-based method. For example, if you are studying enzyme inhibition, you could use an absorbance-based or luminescence-based assay.[1][3]

  • Data Correction:

    • For autofluorescence, you can subtract the signal from a control well containing this compound but lacking the assay fluorophore. This should be done for each concentration of this compound.

P2X7 Signaling Pathway Overview

The following diagram illustrates a simplified signaling pathway for the P2X7 receptor, which is the target of this compound. Understanding this pathway can help in designing orthogonal assays that measure downstream effects of P2X7 activation or inhibition.

ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Ion_Flux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Pore Macropore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Dye_Uptake Fluorescent Dye Uptake (e.g., YO-PRO-1) Pore->Dye_Uptake Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Simplified P2X7 receptor signaling pathway.

Activation of the P2X7 receptor by ATP leads to ion fluxes, including calcium influx and potassium efflux.[4][5] Prolonged activation can lead to the formation of a large pore, allowing the uptake of fluorescent dyes like YO-PRO-1.[6][7] Downstream signaling can involve the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the release of inflammatory cytokines such as IL-1β.[5][8] Assays measuring these downstream events can serve as orthogonal methods to validate findings from fluorescence-based assays that may be subject to interference.

References

Troubleshooting unexpected results with P2X7-IN-2 in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for P2X7-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during functional assays involving this potent P2X7 receptor inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent inhibitor of the P2X7 receptor, an ATP-gated ion channel. Its primary mechanism of action is the blockade of this receptor, which prevents the influx of cations like calcium and sodium into the cell upon activation by extracellular ATP. This inhibition ultimately leads to the suppression of downstream signaling pathways, including the release of pro-inflammatory cytokines such as IL-1β.

Q2: What is the reported potency of this compound?

A2: this compound is a highly potent inhibitor of IL-1β release, with a reported IC50 value of 0.01 nM in human whole blood assays.[1]

Q3: Is this compound soluble in aqueous solutions?

A3: Information regarding the aqueous solubility of this compound is limited. It is recommended to first dissolve the compound in a solvent like DMSO to create a stock solution, which can then be further diluted in your aqueous assay buffer. Always perform a solubility test at your final working concentration to ensure no precipitation occurs.

Q4: Are there known off-target effects for this compound?

Troubleshooting Guide

This guide addresses common unexpected results you may encounter when using this compound in your functional assays.

Issue 1: No or reduced inhibition of P2X7 receptor activity.
Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
Inadequate this compound Concentration - Verify the concentration of your this compound stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Low P2X7 Receptor Expression - Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry. - Consider using a cell line known to express high levels of functional P2X7 receptors as a positive control.
Agonist Concentration Too High - High concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of this compound. - Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
Assay Interference - Components of your assay buffer (e.g., high protein concentrations) may bind to this compound, reducing its effective concentration. - Test the stability and activity of this compound in your specific assay buffer.
Issue 2: High background signal or apparent agonist-independent activity.
Potential Cause Troubleshooting Steps
Cell Stress or Death - Ensure your cells are healthy and not overly confluent before starting the experiment. - High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells.
Off-Target Effects of this compound - Test the effect of this compound in a cell line that does not express the P2X7 receptor to identify potential off-target effects. - Compare the effects of this compound with other structurally different P2X7 antagonists.
Assay Artifacts - Some fluorescent dyes used in functional assays can be sensitive to changes in pH or ionic strength. - Ensure your assay buffer is properly buffered and that all solutions are at the correct pH.
Issue 3: Inconsistent or variable results between experiments.
Potential Cause Troubleshooting Steps
Lot-to-Lot Variability of this compound - If you suspect lot-to-lot variability, test a new lot of the compound alongside the previous lot in a side-by-side experiment. - Always purchase compounds from reputable suppliers who provide a certificate of analysis.
Inconsistent Cell Culture Conditions - Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. - Variations in cell health and receptor expression can lead to variability in assay results.
Assay Protocol Variations - Strictly adhere to a standardized assay protocol, including incubation times, temperatures, and reagent concentrations. - Use a checklist to ensure all steps are performed consistently between experiments.

Data Presentation

Table 1: Reported Inhibitory Potency of this compound

AssayCell TypeAgonistIC50 (nM)Reference
IL-1β ReleaseHuman Whole Blood-0.01[1]

Table 2: IC50 Values of Other P2X7 Antagonists in Different Functional Assays (for comparison)

AntagonistAssayCell TypeIC50 (µM)Reference
A-438079Calcium InfluxRat P2X7-expressing cells~0.1[3]
AZ11645373Ethidium Bromide UptakeHuman P2X7-expressing cells~0.01[4]
Brilliant Blue G (BBG)Pore FormationJ774.G8 macrophages1.3 - 2.6[4]
Oxidized ATP (oATP)Pore FormationJ774.G8 macrophages173 - 285[4]

Experimental Protocols

Calcium Influx Assay

This protocol describes a typical calcium influx assay using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Treatment:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add different concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen calcium indicator.

    • Inject a solution of the P2X7 agonist (e.g., ATP or BzATP) into each well to achieve the desired final concentration.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.

Pore Formation (Ethidium Bromide Uptake) Assay

This protocol measures the formation of the P2X7 receptor pore by monitoring the uptake of a fluorescent dye like ethidium bromide.

  • Cell Preparation:

    • Plate cells in a 96-well plate and grow to the desired confluency.

  • Compound and Dye Treatment:

    • Prepare a solution containing ethidium bromide (or another suitable dye such as YO-PRO-1) in your assay buffer.

    • Add different concentrations of this compound (or vehicle control) to the wells.

    • Add the ethidium bromide solution to all wells.

  • Agonist Stimulation and Signal Detection:

    • Incubate the plate for a short period (e.g., 5-15 minutes).

    • Add the P2X7 agonist (e.g., ATP or BzATP) to the wells.

    • Measure the fluorescence intensity at various time points using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or no agonist) from the measured fluorescence values.

    • Plot the fluorescence intensity over time to observe the kinetics of dye uptake.

    • For endpoint assays, compare the fluorescence at a specific time point across different treatment groups.

    • Calculate the IC50 value of this compound from the dose-response curve.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore prolonged activation NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway (ERK, p38, JNK) Ca_influx->MAPK NFkB NF-κB Pathway Ca_influx->NFkB K_efflux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Plate_Cells 2. Plate Cells Cell_Culture->Plate_Cells Dye_Loading 3. Load with Fluorescent Dye Plate_Cells->Dye_Loading Add_Inhibitor 4. Add this compound (or vehicle) Dye_Loading->Add_Inhibitor Incubate_Inhibitor 5. Pre-incubate Add_Inhibitor->Incubate_Inhibitor Add_Agonist 6. Add P2X7 Agonist (ATP/BzATP) Incubate_Inhibitor->Add_Agonist Measure_Signal 7. Measure Signal (Fluorescence) Add_Agonist->Measure_Signal Data_Normalization 8. Normalize Data Measure_Signal->Data_Normalization Dose_Response 9. Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calculation 10. Calculate IC50 Dose_Response->IC50_Calculation

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Unexpected Result No_Inhibition No/Reduced Inhibition? Start->No_Inhibition High_Background High Background? Start->High_Background Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No_Inhibition->High_Background No Check_Compound Check this compound (Fresh stock, concentration) No_Inhibition->Check_Compound Yes High_Background->Inconsistent_Results No Check_Cytotoxicity Assess Cytotoxicity (Inhibitor, vehicle) High_Background->Check_Cytotoxicity Yes Check_Lot Test New Lot of This compound Inconsistent_Results->Check_Lot Yes Solution Problem Solved Inconsistent_Results->Solution No Check_Cells Check Cells (P2X7 expression, health) Check_Compound->Check_Cells Check_Agonist Optimize Agonist Concentration Check_Cells->Check_Agonist Check_Agonist->Solution Check_Off_Target Investigate Off-Target Effects Check_Cytotoxicity->Check_Off_Target Check_Off_Target->Solution Standardize_Protocol Standardize Protocol (Culture, assay steps) Check_Lot->Standardize_Protocol Standardize_Protocol->Solution

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

P2X7 Antagonists: A Comparative Efficacy Guide of P2X7-IN-2 and A-438079

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent P2X7 receptor antagonists: P2X7-IN-2 and A-438079. The data presented is compiled from available experimental findings to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to P2X7 Receptor and its Antagonists

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of inflammatory responses. This includes the formation of a non-selective pore, leading to ion flux changes, and the activation of the NLRP3 inflammasome, which culminates in the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and chronic pain.

P2X7 antagonists are small molecules designed to block the activation of the P2X7 receptor, thereby mitigating downstream inflammatory signaling. This guide focuses on a comparative analysis of two such antagonists: this compound and A-438079.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and A-438079 in inhibiting P2X7 receptor activity. The data is presented to facilitate a direct comparison of their potency.

AntagonistAssay TypeCell Type/SystemAgonistIC50 / pIC50Reference
This compound IL-1β ReleaseHuman Whole Blood-IC50: 0.01 nM[1][2]
A-438079 IL-1β ReleaseHuman THP-1 cellsBzATPpIC50: 6.7
A-438079 Calcium InfluxHuman 1321N1 astrocytoma cells (recombinant rat P2X7)-IC50: 100 nM
A-438079 Calcium InfluxHuman 1321N1 astrocytoma cells (recombinant human P2X7)-IC50: 300 nM
A-438079 General P2X7 Antagonism--pIC50: 6.9[3]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The diagram below illustrates the key events following receptor activation, leading to inflammatory responses.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ion_Flux Na+ Influx, Ca2+ Influx, K+ Efflux P2X7->Ion_Flux Induces Pore Pore Formation P2X7->Pore Induces ATP Extracellular ATP ATP->P2X7 Binds to NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to proIL1b Pro-IL-1β proIL1b->Caspase1

Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the efficacy of P2X7 antagonists are provided below.

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Experimental Workflow:

IL1b_Release_Workflow A 1. Cell Culture (e.g., Human Whole Blood, THP-1 monocytes) B 2. Priming (e.g., with LPS) A->B C 3. Pre-incubation with P2X7 Antagonist (e.g., this compound or A-438079) B->C D 4. Stimulation with P2X7 Agonist (e.g., ATP or BzATP) C->D E 5. Supernatant Collection D->E F 6. IL-1β Quantification (e.g., ELISA) E->F

Caption: Workflow for the IL-1β release assay.

Methodology:

  • Cell Preparation: Human whole blood or a monocytic cell line (e.g., THP-1) is used. For THP-1 cells, they are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β.

  • Antagonist Treatment: The cells are pre-incubated with varying concentrations of the P2X7 antagonist (this compound or A-438079) for a specified period (e.g., 30 minutes).

  • Agonist Stimulation: The P2X7 receptor is then activated by adding a high concentration of an agonist, such as ATP or the more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory concentration 50 (IC50) value, which is the concentration of the antagonist required to inhibit 50% of the IL-1β release, is calculated.

Calcium Influx Assay

This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of an antagonist to block this influx.

Experimental Workflow:

Calcium_Influx_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing P2X7) B 2. Loading with Calcium Indicator Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C 3. Pre-incubation with P2X7 Antagonist B->C D 4. Stimulation with P2X7 Agonist C->D E 5. Measurement of Fluorescence (Fluorometric plate reader or microscopy) D->E F 6. Data Analysis (Calculation of IC50) E->F

Caption: Workflow for the calcium influx assay.

Methodology:

  • Cell Preparation: A cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) is cultured.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence upon binding to intracellular calcium.

  • Antagonist Treatment: The cells are pre-incubated with the P2X7 antagonist at various concentrations.

  • Agonist Stimulation: The P2X7 receptor is activated with an agonist (ATP or BzATP).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscopy.

  • Data Analysis: The IC50 value for the inhibition of calcium influx is determined.

Dye Uptake Assay (e.g., YO-PRO-1)

This assay assesses the formation of the large, non-selective pore associated with sustained P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.

Experimental Workflow:

Dye_Uptake_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing P2X7) B 2. Pre-incubation with P2X7 Antagonist A->B C 3. Addition of Fluorescent Dye (e.g., YO-PRO-1) B->C D 4. Stimulation with P2X7 Agonist C->D E 5. Measurement of Fluorescence (Plate reader or flow cytometry) D->E F 6. Data Analysis (Calculation of IC50) E->F

Caption: Workflow for the dye uptake assay.

Methodology:

  • Cell Preparation: Cells expressing the P2X7 receptor are cultured in a suitable format (e.g., 96-well plate).

  • Antagonist Treatment: Cells are pre-treated with the desired concentrations of the P2X7 antagonist.

  • Dye Addition: A fluorescent dye, such as YO-PRO-1, is added to the cell culture medium.

  • Agonist Stimulation: Sustained activation of the P2X7 receptor is induced by adding a high concentration of ATP or BzATP.

  • Fluorescence Measurement: The uptake of the dye into the cells, which indicates pore formation, is measured by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.

  • Data Analysis: The IC50 for the inhibition of dye uptake is calculated.

Conclusion

Both this compound and A-438079 are effective antagonists of the P2X7 receptor. Based on the available data, this compound demonstrates remarkably high potency in inhibiting IL-1β release in a human whole blood assay, with an IC50 in the picomolar range. A-438079 also shows potent antagonism in the nanomolar range in various in vitro assays.

The choice between these antagonists will depend on the specific experimental context, including the cell type or system being used, the desired potency, and the specific downstream signaling pathway being investigated. The detailed protocols provided in this guide offer a foundation for conducting robust and reproducible experiments to further evaluate and compare the efficacy of these and other P2X7 antagonists. Researchers are encouraged to consult the primary literature for further details and specific experimental conditions.

References

A Comparative Guide to P2X7 Receptor Antagonists in Neuroinflammation Models: JNJ-47965567

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2X7 receptor antagonists in the context of neuroinflammation. Due to the limited availability of public data on P2X7-IN-2, this document will focus on the extensively characterized antagonist, JNJ-47965567, serving as a comprehensive resource for its application in neuroinflammation models.

Introduction to P2X7 Receptor and Neuroinflammation

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in the neuroinflammatory cascade.[1][2][3][4][5][6][7][8] Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of inflammatory events.[1][2][3][4][5][6][7][8] This includes the formation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][9] This process contributes significantly to the pathogenesis of various neurodegenerative and psychiatric disorders.[2][3][6] Consequently, antagonism of the P2X7R presents a promising therapeutic strategy for mitigating neuroinflammation.

JNJ-47965567: A Centrally Permeable P2X7 Receptor Antagonist

JNJ-47965567 is a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][10][11] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7R in CNS pathologies.[1][11]

Mechanism of Action

JNJ-47965567 acts as an antagonist at the P2X7 receptor, blocking the binding of ATP and subsequent channel activation. This inhibition prevents the downstream signaling cascade that leads to the release of pro-inflammatory cytokines. While initially considered a competitive antagonist, further studies suggest a non-competitive mechanism of inhibition.

Quantitative Data for JNJ-47965567 in Neuroinflammation Models

The following tables summarize the key quantitative data for JNJ-47965567 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of JNJ-47965567

AssaySystemSpeciesPotency (pIC50 / pKi)Reference
IL-1β ReleaseWhole BloodHuman6.7 ± 0.07[1]
IL-1β ReleaseMonocytesHuman7.5 ± 0.07[1]
IL-1β ReleaseMicrogliaRat7.1 ± 0.1[12]
Radioligand BindingRecombinantHuman7.9 ± 0.07 (pKi)[1][12]
Radioligand BindingRecombinantRat8.7 (pKi)[10][13]

Table 2: In Vivo Efficacy of JNJ-47965567 in Neuroinflammation Models

ModelSpeciesDosageOutcomeReference
Lipopolysaccharide (LPS)-induced neuroinflammationRat30 mg/kg, s.c.Attenuated Bz-ATP induced IL-1β release in the brain[1]
Amphetamine-induced hyperactivityRat30 mg/kgAttenuated hyperactivity[12]
Neuropathic pain modelRat30 mg/kgExhibited significant efficacy[12]
Amyotrophic Lateral Sclerosis (ALS) SOD1G93A modelMouseChronic administrationDelayed disease onset and progression, improved motor performance in female mice[14][15][16]
Traumatic Brain Injury (TBI)Mouse30 mg/kg, i.p.Improved neurological damage and reduced pro-inflammatory marker expression[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating P2X7 receptor antagonists in neuroinflammation models.

In Vitro IL-1β Release Assay (from Human Monocytes)
  • Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cell Culture and Priming: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce pro-IL-1β expression, cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.

  • Antagonist Treatment and P2X7R Activation: After priming, cells are pre-incubated with varying concentrations of JNJ-47965567 or vehicle control for 30 minutes. Subsequently, the P2X7 receptor is activated with Benzoylbenzoyl-ATP (Bz-ATP; 300 µM) for 30 minutes.

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of JNJ-47965567 is determined by measuring the reduction in IL-1β release compared to the vehicle-treated control. The pIC50 value is calculated from the concentration-response curve.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Animal Model: Male Sprague-Dawley rats are used for this model.

  • Induction of Neuroinflammation: Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Antagonist Administration: JNJ-47965567 (30 mg/kg) or vehicle is administered via subcutaneous (s.c.) injection at a specified time point relative to the LPS challenge (e.g., 1 hour prior).

  • Assessment of Neuroinflammation:

    • Cytokine Measurement: At a designated time post-LPS injection (e.g., 4 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected. The levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using ELISA or quantitative real-time PCR (qRT-PCR).

    • Microglial Activation: Brain sections are prepared for immunohistochemical analysis using antibodies against microglial markers like Iba1 to assess changes in microglial morphology and density.

  • Data Analysis: The efficacy of JNJ-47965567 is evaluated by comparing the levels of inflammatory markers and the extent of microglial activation in the drug-treated group to the vehicle-treated LPS group.

Visualizing the P2X7 Signaling Pathway and Experimental Workflow

P2X7 Receptor Signaling Pathway in Neuroinflammation

The following diagram illustrates the key signaling events initiated by P2X7 receptor activation in microglia, leading to neuroinflammation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens channel NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Influx->NLRP3_Inflammasome Triggers MAPK MAPK Activation (p38, ERK, JNK) Ion_Influx->MAPK NFkB NF-κB Activation Ion_Influx->NFkB Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves pro-IL-1β to Pro_IL1B pro-IL-1β Pro_IL1B->Caspase1 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Pro_inflammatory_Genes->Pro_IL1B Upregulates Pro_inflammatory_Genes->Neuroinflammation Contributes to JNJ JNJ-47965567 JNJ->P2X7R Blocks

Caption: P2X7 Receptor Signaling Cascade in Microglia.

Experimental Workflow for Evaluating P2X7 Antagonists

This diagram outlines a typical experimental workflow for the preclinical evaluation of a P2X7 receptor antagonist in a neuroinflammation model.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Conclusion Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., IL-1β release, IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Assay Model_Induction Induce Neuroinflammation (e.g., LPS, TBI) Selectivity_Assay->Model_Induction Treatment Administer P2X7 Antagonist (e.g., JNJ-47965567) Model_Induction->Treatment Behavioral_Assessment Behavioral Tests (e.g., pain, cognition) Treatment->Behavioral_Assessment Biochemical_Analysis Biochemical Analysis (Cytokines, Western Blot) Treatment->Biochemical_Analysis Histological_Analysis Histological Analysis (IHC for microglia/astrocytes) Treatment->Histological_Analysis Analysis Statistical Analysis of In Vitro and In Vivo Data Behavioral_Assessment->Analysis Biochemical_Analysis->Analysis Histological_Analysis->Analysis Conclusion Conclusion on Efficacy and Mechanism of Action Analysis->Conclusion

Caption: Preclinical Evaluation Workflow for P2X7 Antagonists.

Conclusion

JNJ-47965567 is a well-characterized and potent P2X7 receptor antagonist with demonstrated efficacy in various preclinical models of neuroinflammation. Its central permeability allows for the direct investigation of the role of P2X7R in the CNS. The provided data and protocols offer a solid foundation for researchers aiming to explore P2X7R antagonism as a therapeutic strategy. While a direct comparison with this compound is not currently possible due to a lack of available data, the comprehensive information on JNJ-47965567 presented here serves as a valuable benchmark for the field. Future studies on novel P2X7R antagonists will benefit from comparison to the established profile of JNJ-47965567.

References

Comparative Analysis of P2X7-IN-2 Cross-reactivity with other P2X Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative analysis of the cross-reactivity of the potent P2X7 receptor antagonist, P2X7-IN-2, with other P2X receptor subtypes. Due to the limited publicly available selectivity data for this compound, this guide utilizes data from a well-characterized and highly selective P2X7 antagonist, JNJ-47965567, as a representative example to illustrate the selectivity profile expected from a high-quality P2X7 inhibitor.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological pathways, making it an attractive target for therapeutic intervention. This compound has emerged as a highly potent inhibitor of the P2X7 receptor, with a reported IC50 value of 0.01 nM for the inhibition of IL-1β release. However, a comprehensive understanding of its activity across the entire P2X receptor family (P2X1-P2X7) is crucial for its validation and application as a specific research tool.

Selectivity Profile of a Representative P2X7 Antagonist: JNJ-47965567

To provide a framework for evaluating the selectivity of potent P2X7 antagonists, we present data for JNJ-47965567, a brain-penetrant P2X7 antagonist developed by Janssen Research & Development. The following table summarizes its inhibitory activity (pIC50) against various human P2X receptor subtypes.

Receptor SubtypepIC50
P2X7 8.3
P2X1< 5
P2X2< 5
P2X3< 5
P2X2/3< 5
P2X4< 5
(Data sourced from Bhattacharya et al., 2013)

As the data indicates, JNJ-47965567 demonstrates exceptional selectivity for the human P2X7 receptor, with significantly lower or no activity at other P2X subtypes at concentrations up to 10 µM. This high degree of selectivity is a critical attribute for a pharmacological probe, ensuring that observed effects are attributable to the specific inhibition of the intended target.

Experimental Protocols for Assessing P2X Receptor Antagonist Selectivity

The determination of antagonist selectivity across the P2X receptor family is typically achieved through in vitro functional assays. The two primary methods employed are electrophysiology and fluorescence-based calcium imaging.

Electrophysiological Assessment

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing ion channel modulators. This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of the antagonist.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cell_culture HEK293 cells stably expressing human P2X subtypes (P2X1-7) patch Whole-cell patch clamp cell_culture->patch agonist Apply P2X agonist (e.g., ATP, α,β-meATP) patch->agonist antagonist Co-apply agonist with varying concentrations of antagonist patch->antagonist record Record inward currents agonist->record antagonist->record concentration_response Generate concentration-response curves record->concentration_response ic50 Calculate IC50 values concentration_response->ic50

Figure 1. Workflow for electrophysiological assessment of P2X receptor antagonist selectivity.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing individual human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, P2X6, and P2X7) in appropriate culture medium.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.

    • Use an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

    • Use an internal solution containing (in mM): 145 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, pH 7.2.

  • Agonist and Antagonist Application:

    • Apply a specific agonist for each P2X subtype (e.g., α,β-methylene ATP for P2X1 and P2X3, ATP for others) at a concentration that elicits a submaximal response (EC50 to EC80).

    • To determine antagonist potency, co-apply the agonist with a range of concentrations of the test compound (e.g., this compound).

  • Data Analysis:

    • Measure the peak amplitude of the inward current in response to agonist application.

    • Normalize the current responses in the presence of the antagonist to the control response (agonist alone).

    • Plot the normalized responses against the logarithm of the antagonist concentration and fit the data to a sigmoidal concentration-response curve to determine the IC50 value for each P2X subtype.

Fluorescence-Based Calcium Imaging

High-throughput screening and selectivity profiling can also be performed using fluorescence-based assays that measure changes in intracellular calcium concentration ([Ca2+]i) upon P2X receptor activation.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis cell_culture HEK293 cells expressing P2X subtypes dye_loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation Pre-incubate with antagonist dye_loading->pre_incubation agonist_addition Add P2X agonist pre_incubation->agonist_addition fluorescence_measurement Measure fluorescence intensity agonist_addition->fluorescence_measurement concentration_response Generate concentration-response curves fluorescence_measurement->concentration_response ic50 Calculate IC50 values concentration_response->ic50

Figure 2. Workflow for fluorescence-based calcium imaging to assess P2X antagonist selectivity.

Protocol:

  • Cell Preparation: Plate HEK293 cells expressing individual P2X receptor subtypes in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence imaging plate reader (e.g., FLIPR) to add the P2X receptor agonist and simultaneously measure the change in fluorescence intensity.

  • Data Analysis:

    • Calculate the increase in fluorescence signal in response to the agonist.

    • Normalize the responses in the presence of the antagonist to the control response.

    • Determine the IC50 values for each P2X subtype by fitting the data to a concentration-response curve.

P2X Receptor Signaling Overview

The activation of P2X receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This depolarization and increase in intracellular calcium triggers a variety of downstream signaling events, which are subtype and cell-type dependent.

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ATP ATP P2X_receptor P2X Receptor (P2X1-7) ATP->P2X_receptor ion_influx Na+ and Ca2+ influx K+ efflux P2X_receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased [Ca2+]i ion_influx->ca_signaling downstream Downstream Signaling (e.g., gene expression, cytokine release) ca_signaling->downstream

Figure 3. Generalized P2X receptor signaling pathway.

In the context of the P2X7 receptor, prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da. This unique property is linked to the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines such as IL-1β and IL-18, a process potently inhibited by this compound.

A Comparative Analysis of P2X7 Receptor Antagonists: P2X7-IN-2 vs. A-740003 in the Context of Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent P2X7 receptor antagonists, P2X7-IN-2 and A-740003, with a focus on their application in preclinical pain models. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for various pain states.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

A-740003 is a well-characterized, potent, and selective P2X7 receptor antagonist with extensive validation in multiple in vivo models of neuropathic and inflammatory pain.[2][3][4] In contrast, this compound is an exceptionally potent in vitro inhibitor of P2X7 receptor function, specifically of IL-1β release.[5] However, to date, there is a conspicuous absence of published in vivo data for this compound in preclinical pain models. Therefore, while this compound presents as a powerful tool for in vitro investigations of the P2X7 signaling pathway, A-740003 remains the more established and validated choice for in vivo studies in pain research.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and A-740003, allowing for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Pharmacology

ParameterThis compoundA-740003
Target P2X7 ReceptorP2X7 Receptor
Mechanism of Action InhibitorSelective, Competitive Antagonist[2][5]
IC50 (IL-1β release, human whole blood) 0.01 nM[5]156 nM (in differentiated human THP-1 cells)[2]
IC50 (Pore formation, human THP-1 cells) Not Reported92 nM[2]
IC50 (rat P2X7 receptor) Not Reported18 nM[3]
IC50 (human P2X7 receptor) Not Reported40 nM[3]
Selectivity Stated as a P2X7 receptor inhibitorHigh selectivity over other P2X and P2Y receptors[3]

Table 2: In Vivo Efficacy in Pain Models (A-740003)

Pain ModelSpeciesEndpointED50 / Effective Dose
Spinal Nerve Ligation (Neuropathic)RatMechanical AllodyniaED50 = 19 mg/kg (i.p.)[2]
Chronic Constriction Injury (Neuropathic)RatTactile AllodyniaAttenuated at 30-100 mg/kg (i.p.)[6]
Vincristine-Induced Neuropathy (Neuropathic)RatTactile AllodyniaAttenuated at 100 mg/kg (i.p.)[7]
Carrageenan-Induced Hyperalgesia (Inflammatory)RatThermal HyperalgesiaED50 = 38-54 mg/kg (i.p.)
Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia (Inflammatory)RatThermal HyperalgesiaED50 = 38-54 mg/kg (i.p.)

No peer-reviewed in vivo efficacy data in pain models was found for this compound at the time of this review.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of standard protocols for key behavioral assays used to evaluate the efficacy of P2X7 antagonists in rodent models of pain.

Neuropathic Pain: The Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the rodent's hind paw.

  • Apparatus: A set of calibrated von Frey filaments, which are fine plastic filaments that exert a known force when bent.

  • Procedure:

    • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

    • The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), the next weaker filament is used. If there is no response, the next stronger filament is used.

    • This is repeated until the first change in response is observed, followed by a series of additional applications to determine the threshold.

  • Endpoint: The 50% paw withdrawal threshold (in grams) is calculated. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

Inflammatory Pain: The Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A radiant heat source is positioned beneath a glass floor on which the animal is placed.

  • Procedure:

    • Animals are placed in individual chambers on the glass surface and allowed to acclimate.

    • The radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw is automatically recorded.

    • A cut-off time is set to prevent tissue damage.

  • Endpoint: The paw withdrawal latency (in seconds). A shorter latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

Visualizing the Science

The following diagrams, generated using Graphviz, illustrate key concepts related to the P2X7 receptor and the experimental workflow in pain research.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Cation Influx (Na+, Ca2+) P2X7R->Ion_Channel Opens Pore Large Pore Formation P2X7R->Pore Prolonged activation leads to NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Maturation and Release Caspase1->IL1B Pain_Signal Pro-nociceptive Signaling (Pain Hypersensitivity) IL1B->Pain_Signal

Caption: P2X7 Receptor Signaling Pathway in Pain.

Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment Neuropathic Neuropathic Pain Model (e.g., CCI, SNL) Compound Compound Administration (this compound or A-740003) Neuropathic->Compound Vehicle Vehicle Control Neuropathic->Vehicle Inflammatory Inflammatory Pain Model (e.g., CFA, Carrageenan) Inflammatory->Compound Inflammatory->Vehicle Von_Frey Von Frey Test (Mechanical Allodynia) Compound->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Compound->Hargreaves Vehicle->Von_Frey Vehicle->Hargreaves Data_Analysis Data Analysis and Comparison Von_Frey->Data_Analysis Hargreaves->Data_Analysis

Caption: In Vivo Pain Study Experimental Workflow.

Compound_Comparison P2X7_IN_2 This compound In Vitro Potency: - IC50 (IL-1β release): 0.01 nM - Extremely potent in vitro inhibitor In Vivo Data (Pain): - Not publicly available - Efficacy in pain models not established Primary Use: - In vitro research tool for studying P2X7 signaling A_740003 A-740003 In Vitro Potency: - IC50 (IL-1β release): 156 nM - Potent inhibitor In Vivo Data (Pain): - Well-validated in multiple neuropathic and inflammatory pain models - ED50 values established Primary Use: - Validated tool for in vivo preclinical pain research

Caption: Key Feature Comparison.

Conclusion

The selection of a P2X7 receptor antagonist for pain research should be guided by the specific experimental aims. For in vitro studies requiring a highly potent inhibitor of P2X7-mediated cytokine release, this compound is an excellent candidate. Its sub-nanomolar potency offers the potential for highly specific target engagement in cellular assays.

For researchers focused on in vivo efficacy and the translation of findings to more complex biological systems, A-740003 is the compound of choice. Its extensive characterization in various rodent models of neuropathic and inflammatory pain provides a solid foundation for interpreting in vivo results. The availability of established dose-response relationships for A-740003 further enhances its utility as a reliable tool for preclinical pain research.

Future studies are warranted to evaluate the in vivo efficacy of this compound in pain models. Such data would enable a more direct and comprehensive comparison with established antagonists like A-740003 and potentially introduce a new, highly potent tool for in vivo pain research. Until then, the choice between these two compounds will be dictated by the specific requirements of the experimental paradigm, with a clear distinction between their validated applications.

References

Validating P2X7-IN-2: A Comparative Guide to On-Target Effects Using P2X7R Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of the potent P2X7 receptor (P2X7R) inhibitor, P2X7-IN-2, utilizing P2X7R knockout (KO) models. While specific peer-reviewed data for this compound is not yet available in the public domain, this document outlines the established methodologies and comparative data necessary for its rigorous scientific validation. This compound is a P2X7 receptor inhibitor that has been shown to inhibit the release of Interleukin-1β (IL-1β) with a half-maximal inhibitory concentration (IC50) of 0.01 nM[1][2]. The use of P2X7R knockout models is the gold standard for confirming that the observed effects of an inhibitor are indeed mediated through the intended target.

The Critical Role of P2X7R Knockout Models in Validation

P2X7R knockout mice, which lack a functional P2X7 receptor, are indispensable tools for confirming the specificity of a pharmacological inhibitor. By comparing the inhibitor's effects in wild-type (WT) animals versus their knockout counterparts, researchers can definitively attribute the compound's activity to its interaction with the P2X7 receptor. An ideal inhibitor should demonstrate efficacy in WT models but have no effect in P2X7R KO models, thus confirming its on-target mechanism of action. Functional validation of P2X7R knockout models is typically achieved by demonstrating a lack of response to P2X7R agonists, such as the absence of IL-1β release or calcium influx upon stimulation[3][4].

P2X7R Signaling Pathway

Activation of the P2X7 receptor by its endogenous ligand, adenosine triphosphate (ATP), triggers a cascade of intracellular events. Initially, it functions as a non-selective cation channel, allowing the influx of sodium (Na+) and calcium (Ca2+) and the efflux of potassium (K+). This ion flux initiates downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB. Prolonged ATP stimulation leads to the formation of a large, non-selective pore, a hallmark of P2X7R activation, which can ultimately lead to the activation of the NLRP3 inflammasome and the processing and release of the pro-inflammatory cytokine IL-1β.

P2X7R_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7R Ca_influx Ca²⁺/Na⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Large Pore Formation P2X7R->Pore prolonged activation ATP ATP ATP->P2X7R binds MAPK MAPK Signaling (ERK, JNK, p38) Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b cleaves proIL1b pro-IL-1β proIL1b->IL1b NFkB NF-κB Activation MAPK->NFkB Gene Gene Transcription NFkB->Gene

P2X7R Signaling Cascade

Comparative Performance of P2X7R Inhibitors

To contextualize the validation of this compound, it is useful to compare its reported potency with that of other well-characterized P2X7R antagonists. The following table summarizes the IC50 values for several inhibitors, noting where knockout models have been used to confirm their on-target effects.

InhibitorIC50 (Human P2X7R)Knockout ValidatedReference
This compound 0.01 nM (IL-1β release) Data not available [1][2]
A-438079100 nM (Ca2+ flux)Yes[5]
A-74000318 nM (IL-1β release)Yes[6]
AZ116453735-20 nMYes[7]
JNJ-479655672 nMYesN/A
Brilliant Blue G~10 µM (rat), ~200 nM (human)Yes[8]

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Workflow for Validating this compound

The validation of this compound's on-target effects should follow a systematic workflow that incorporates both in vitro and ex vivo experiments using cells derived from both wild-type and P2X7R knockout mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Functional Assays cluster_analysis Data Analysis and Validation WT_mice Wild-Type Mice Cells Isolate Immune Cells (e.g., Macrophages, Microglia) WT_mice->Cells KO_mice P2X7R KO Mice KO_mice->Cells WT_control WT + Vehicle Cells->WT_control WT_inhibitor WT + this compound Cells->WT_inhibitor KO_control KO + Vehicle Cells->KO_control KO_inhibitor KO + this compound Cells->KO_inhibitor Stimulation Stimulate with P2X7R Agonist (e.g., ATP, BzATP) WT_control->Stimulation WT_inhibitor->Stimulation KO_control->Stimulation KO_inhibitor->Stimulation Ca_assay Calcium Flux Assay Stimulation->Ca_assay IL1b_assay IL-1β Release Assay (ELISA) Stimulation->IL1b_assay Analysis Compare Responses Across Groups Ca_assay->Analysis IL1b_assay->Analysis Validation On-Target Validation: Effect in WT, No Effect in KO Analysis->Validation

Inhibitor Validation Workflow

Detailed Experimental Protocols

Calcium Flux Assay

This assay measures the influx of extracellular calcium into the cytoplasm following P2X7R activation, a key initial step in its signaling cascade.

Protocol:

  • Cell Preparation: Isolate primary immune cells (e.g., peritoneal macrophages) from both WT and P2X7R KO mice. Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Dye Loading: Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C[9].

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.

  • Agonist Stimulation: Add a P2X7R agonist, such as ATP or BzATP (a more potent analog), to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline. The expected outcome is a dose-dependent inhibition of the agonist-induced calcium influx by this compound in WT cells, with no significant calcium influx observed in KO cells regardless of treatment.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a downstream consequence of P2X7R-mediated NLRP3 inflammasome activation.

Protocol:

  • Cell Priming: Isolate and culture immune cells from WT and P2X7R KO mice. To induce the expression of pro-IL-1β, prime the cells with lipopolysaccharide (LPS) for 2-4 hours.

  • Inhibitor Treatment: After priming, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control and incubate for 30-60 minutes.

  • P2X7R Activation: Stimulate the cells with a high concentration of ATP or BzATP for 30-60 minutes to activate the P2X7R and induce inflammasome assembly and IL-1β release.

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Compare the levels of IL-1β released across the different treatment groups. On-target validation is confirmed if this compound significantly reduces IL-1β release in a dose-dependent manner in WT cells, while KO cells show a blunted or absent IL-1β release in response to the agonist, which is unaffected by the inhibitor.

Logical Framework for On-Target Validation

The interpretation of the experimental results relies on a clear logical framework that compares the effects of this compound across different experimental conditions.

Logical_Framework cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes cluster_conclusion Conclusion WT_Agonist Wild-Type + Agonist Outcome1 Strong Response (e.g., High Ca²⁺, High IL-1β) WT_Agonist->Outcome1 WT_Inhibitor_Agonist Wild-Type + this compound + Agonist Outcome2 Inhibited Response WT_Inhibitor_Agonist->Outcome2 KO_Agonist P2X7R KO + Agonist Outcome3 No Response KO_Agonist->Outcome3 KO_Inhibitor_Agonist P2X7R KO + this compound + Agonist Outcome4 No Response KO_Inhibitor_Agonist->Outcome4 Conclusion This compound is a specific, on-target inhibitor of P2X7R Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion Outcome4->Conclusion

Validation Logic

By adhering to this comprehensive validation framework, researchers can rigorously determine the on-target effects of this compound and build a strong data package to support its further development as a specific P2X7R inhibitor for therapeutic or research applications.

References

Evaluating the Species Selectivity of P2X7 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a compelling therapeutic target for a range of inflammatory and neurological disorders. However, significant species-specific differences in the pharmacology of P2X7R antagonists pose a considerable challenge for the translation of preclinical findings to clinical applications. This guide provides a framework for evaluating the species selectivity of P2X7R antagonists, with a focus on human versus mouse receptors. While specific data for P2X7-IN-2 is not publicly available, this document outlines the essential experimental protocols and provides comparative data for other well-characterized P2X7R antagonists to serve as a benchmark.

Understanding P2X7R Species Differences

The human and murine P2X7 receptors exhibit notable differences in their affinity for agonists and antagonists. For instance, the human P2X7R has a higher affinity for the agonist BzATP compared to the murine receptor.[1] These intrinsic differences necessitate the rigorous evaluation of any new antagonist for its relative potency at human and mouse P2X7R to ensure the selection of appropriate preclinical models and to predict clinical efficacy.

Key Experimental Assays for Determining Species Selectivity

The functional assessment of P2X7R antagonists across different species relies on a set of well-established in vitro assays. These assays measure distinct events downstream of receptor activation, providing a comprehensive profile of antagonist activity.

Calcium Influx Assay

Activation of P2X7R leads to a rapid influx of extracellular calcium (Ca2+).[2][3][4] This assay measures the ability of an antagonist to inhibit agonist-induced Ca2+ influx.

Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)

Prolonged activation of P2X7R results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[5][6][7][8] This is commonly measured by the uptake of fluorescent dyes like ethidium bromide or YO-PRO-1.

Interleukin-1β (IL-1β) Release Assay

In immune cells, P2X7R activation is a critical step in the processing and release of the pro-inflammatory cytokine IL-1β.[9][10][11][12][13] This assay quantifies the inhibition of agonist-induced IL-1β secretion.

Comparative Data for P2X7R Antagonists

The following table summarizes the reported species selectivity for several well-characterized P2X7R antagonists. This data serves as a reference for interpreting the selectivity profile of a new chemical entity like this compound.

AntagonistHuman P2X7R (IC50)Mouse P2X7R (IC50)Rat P2X7R (IC50)Key Findings & Citations
A-740003 18-40 nM~18 nM~40 nMPotent at both human and rat receptors.[14]
A-438079 ~10 nM~100 nM~10 nMShows some selectivity for human and rat over mouse.
AZ11645373 5-90 nM>10 µM>10 µMHighly selective for the human P2X7R.[15][16]
Brilliant Blue G (BBG) ~10 µM~200 nM~50 nMMore potent at rat and mouse P2X7R than human.
KN-62 PotentInactiveInactiveExhibits significant species differences.[14]

Detailed Experimental Protocols

Cell Lines
  • HEK293 cells stably transfected with human P2X7R (hP2X7R)

  • HEK293 cells stably transfected with mouse P2X7R (mP2X7R)

  • THP-1 human monocytic cell line (endogenously expresses hP2X7R)

  • J774A.1 mouse macrophage cell line (endogenously expresses mP2X7R)

Calcium Influx Assay Protocol
  • Cell Preparation: Seed hP2X7R and mP2X7R expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., BzATP at its EC80 concentration for each species) and immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC50 value.

Pore Formation (YO-PRO-1 Uptake) Assay Protocol
  • Cell Preparation: Seed hP2X7R and mP2X7R expressing HEK293 cells in a 96-well plate.

  • Compound and Dye Incubation: Add varying concentrations of the antagonist to the cells. Then, add a solution containing the P2X7R agonist (e.g., ATP or BzATP) and the fluorescent dye YO-PRO-1.[8]

  • Data Acquisition: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

IL-1β Release Assay Protocol
  • Cell Priming: Seed THP-1 or J774A.1 cells in a 24-well plate. For THP-1 cells, differentiate into a macrophage-like state using PMA. Prime the cells with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.

  • Compound Incubation: Replace the medium with fresh serum-free medium containing varying concentrations of the antagonist and incubate for 30 minutes.

  • Agonist Stimulation: Add a P2X7R agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours.

  • Supernatant Collection & Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.

Visualizing Key Pathways and Workflows

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.

P2X7R Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Pore Pore Formation P2X7R->Pore Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome IL1b IL-1β Release Inflammasome->IL1b

Caption: Simplified P2X7R activation and downstream signaling events.

Experimental Workflow for Antagonist Evaluation

Antagonist_Workflow start Start: Select Antagonist (e.g., this compound) cell_prep Prepare Human & Mouse P2X7R-expressing cells start->cell_prep assay1 Calcium Influx Assay cell_prep->assay1 assay2 Pore Formation Assay (YO-PRO-1 Uptake) cell_prep->assay2 assay3 IL-1β Release Assay cell_prep->assay3 data_analysis Data Analysis: Calculate IC50 for each species assay1->data_analysis assay2->data_analysis assay3->data_analysis comparison Compare Human vs. Mouse IC50 Determine Selectivity Index data_analysis->comparison end Conclusion: Quantify Species Selectivity comparison->end

Caption: Workflow for determining the species selectivity of a P2X7R antagonist.

By following these protocols and using the provided comparative data, researchers can effectively evaluate the species selectivity of novel P2X7R antagonists like this compound, a critical step in the development of new therapeutics targeting this important receptor.

References

Benchmarking P2X7-IN-2: A Comparative Guide to the Latest Generation of P2X7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of P2X7-IN-2 against a selection of the latest generation of P2X7 receptor inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug discovery programs.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and immune responses. Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), making it a prime target for therapeutic intervention in a range of inflammatory diseases. This guide benchmarks the performance of this compound against notable next-generation inhibitors: A-740003, JNJ-47965567, and GSK-1482160, focusing on their inhibitory potency, selectivity, and pharmacokinetic profiles.

Comparative Performance Data

The following tables summarize the in vitro potency of this compound and its competitors across various standard assays.

Table 1: Inhibitory Potency (IC50, nM)
CompoundIL-1β Release (Human)Calcium Influx (Human)Calcium Influx (Rat)Dye Uptake (Human)Dye Uptake (Rat)
This compound 0.01----
A-740003 156401892138
JNJ-47965567 31.6 (human monocytes)563.154 (murine)-
GSK-1482160 -3.16316.2119.3-
Table 2: Selectivity Profile
CompoundSelectivity Notes
This compound Data not readily available.
A-740003 Highly selective for P2X7 over other P2X and P2Y receptors (IC50 > 10 µM)[1].
JNJ-47965567 Selective over a panel of 50 other receptors, ion channels, and transporters[2].
GSK-1482160 Negative allosteric modulator with high selectivity for the P2X7 receptor.
Table 3: Pharmacokinetic Parameters
CompoundHalf-life (t½)Bioavailability (F)Clearance (CL)Brain Penetrant
This compound Data not readily available.Data not readily available.Data not readily available.Data not readily available.
A-740003 4.0 h (rat, i.v.)20% (rat, p.o.), 79% (rat, i.p.)3.7 L/h/kg (rat)-
JNJ-47965567 Data not readily available.Data not readily available.Data not readily available.Yes[2]
GSK-1482160 < 4.5 h (human)Orally available-Yes

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

P2X7 Receptor-Mediated Calcium Influx Assay (Fura-2 AM)

This protocol outlines the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM in a 96-well plate format.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-hP2X7)

  • Clear flat-bottom black 96-well culture plates

  • HEPES-buffered saline (HBS)

  • Fura-2 AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution)

  • Probenecid

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test inhibitors (this compound, etc.)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed cells into a clear flat-bottom black 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing HBS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash the cells once with HBS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBS to remove extracellular Fura-2 AM.

    • Add 200 µL of HBS supplemented with 2.5 mM probenecid to each well.

    • Incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibitor Incubation:

    • Remove the de-esterification buffer and add HBS containing the desired concentrations of the test inhibitors.

    • Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for a few cycles.

    • Inject the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) into each well.

    • Continue to record the fluorescence ratio (F340/F380) for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the peak change in fluorescence ratio against the inhibitor concentration to determine the IC50 value.

P2X7 Receptor-Mediated Dye Uptake Assay (YO-PRO-1)

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of the fluorescent dye YO-PRO-1 into the cell.

Materials:

  • Cells expressing the P2X7 receptor (e.g., THP-1 macrophages)

  • Black, clear-bottom 96-well plates

  • Assay buffer (e.g., PBS without Ca2+ and Mg2+)

  • YO-PRO-1 iodide stock solution (1 mM in DMSO)

  • P2X7 receptor agonist (e.g., BzATP)

  • Test inhibitors

  • Fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate. For adherent cells, allow them to attach overnight. For suspension cells like THP-1, they can be used after differentiation (e.g., with PMA).

  • Inhibitor Incubation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of the test inhibitors to the wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Dye and Agonist Addition:

    • Prepare a solution containing the P2X7 agonist (e.g., 100-300 µM BzATP) and YO-PRO-1 (final concentration of 1-5 µM) in assay buffer.

    • Add this solution to the wells to initiate P2X7 activation and dye uptake.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity over time.

    • Determine the initial rate of dye uptake (the slope of the linear portion of the curve).

    • Plot the initial rate of dye uptake against the inhibitor concentration to calculate the IC50 value.

P2X7 Receptor-Mediated IL-1β Release Assay (ELISA)

This protocol describes the quantification of IL-1β released from immune cells following P2X7 receptor activation.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)

  • RPMI 1640 cell culture medium

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test inhibitors

  • Human IL-1β ELISA kit

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Priming:

    • Plate the cells in a 24-well or 96-well plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.

  • Inhibitor Treatment:

    • Wash the cells to remove LPS.

    • Add fresh medium containing the desired concentrations of the test inhibitors.

    • Incubate for 30-60 minutes at 37°C.

  • P2X7 Activation:

    • Add the P2X7 agonist (e.g., 5 mM ATP) to the wells.

    • Incubate for 30-60 minutes at 37°C to stimulate the release of mature IL-1β.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted IL-1β.

  • ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Adding the supernatants to a microplate pre-coated with an IL-1β capture antibody.

      • Incubating to allow the IL-1β to bind.

      • Washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate that is converted by the enzyme to a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using known concentrations of recombinant IL-1β.

    • Use the standard curve to determine the concentration of IL-1β in each sample.

    • Plot the concentration of IL-1β against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the P2X7 receptor and a typical experimental workflow for inhibitor screening.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Large Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleavage proIL1b Pro-IL-1β proIL1b->Caspase1

Caption: P2X7 Receptor Signaling Cascade

Inhibitor_Screening_Workflow start Start cell_prep Cell Preparation (e.g., Seeding, Priming) start->cell_prep inhibitor_add Add Test Inhibitor (e.g., this compound) cell_prep->inhibitor_add agonist_add Add P2X7 Agonist (e.g., ATP, BzATP) inhibitor_add->agonist_add assay Perform Assay (Ca²⁺, Dye Uptake, IL-1β) agonist_add->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (IC50 Determination) data_acq->data_an end End data_an->end

References

Validating P2X7 Inhibitor Mechanisms: A Comparative Guide to Competitive and Allosteric Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory pathways, making it a compelling target for therapeutic intervention in a range of diseases. Understanding the precise mechanism of action of P2X7 inhibitors is critical for the development of effective and specific drugs. This guide provides a comparative overview of the two primary modes of P2X7 inhibition: competitive and allosteric antagonism. We present supporting experimental data for representative compounds and detail the methodologies used to validate their mechanisms.

Distinguishing Competitive and Allosteric Inhibition

The fundamental difference between competitive and allosteric inhibitors lies in their interaction with the receptor. Competitive inhibitors bind to the same site as the endogenous agonist, in this case, ATP. They directly compete with ATP for binding, and their inhibitory effect can be overcome by increasing the concentration of the agonist.

In contrast, allosteric inhibitors bind to a site on the receptor that is distinct from the agonist binding pocket.[1][2][3][4] This binding event induces a conformational change in the receptor that reduces its affinity for the agonist or prevents the conformational changes necessary for channel activation. The inhibitory effect of a non-competitive allosteric inhibitor cannot be surmounted by increasing agonist concentration. Recent structural studies have revealed that many potent and selective P2X7 antagonists, some of which were initially thought to be competitive, are in fact allosteric modulators.[2]

Comparative Analysis of P2X7 Inhibitors

To illustrate the differences between these inhibitory mechanisms, we compare several well-characterized P2X7 antagonists. The following table summarizes their key properties and the experimental evidence supporting their classification.

InhibitorProposed MechanismKey Experimental EvidenceIC50 (human P2X7)Reference
TNP-ATP CompetitiveBinds to the ATP-binding pocket as shown by crystal structures.[5]~3.6 µM (chicken P2X7)[6]
A-740003 Allosteric (Non-competitive)Initially proposed as competitive, but later structural and functional studies show binding to an allosteric site.[2] Inhibition is not overcome by high ATP concentrations.18-40 nM[2]
AZ11645373 Allosteric (Non-competitive)Reduces maximal responses to ATP, and its binding site has been mapped to an allosteric pocket between subunits.[1][7]10-90 nM[2]
KN-62 Allosteric (Non-competitive)Binds to an allosteric site and its inhibition is not competitive with ATP.[3]~100 nM[8]
JNJ-47965567 Allosteric (Non-competitive)Crystal structures show binding to an allosteric site distinct from the ATP-binding pocket.[2]11.9 nM[2]

Experimental Protocols for Mechanism Validation

Determining the mechanism of inhibition requires a combination of functional and binding assays. Below are detailed protocols for key experiments used to differentiate between competitive and allosteric P2X7 inhibitors.

Schild Analysis using Functional Assays (e.g., Calcium Influx or Dye Uptake)

Schild analysis is a classical pharmacological method to distinguish between competitive and non-competitive antagonism.

Principle: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response. A non-competitive antagonist will depress the maximal response.

Experimental Workflow:

cluster_0 Schild Analysis Workflow A Prepare cells expressing P2X7 receptor B Incubate cells with increasing concentrations of the antagonist A->B C Stimulate cells with a range of agonist (ATP or BzATP) concentrations B->C D Measure P2X7 activation (e.g., intracellular Ca2+ using a fluorescent indicator like Fluo-4, or dye uptake using YO-PRO-1) C->D E Construct agonist dose-response curves for each antagonist concentration D->E F Analyze the curves for shifts in EC50 and changes in maximal response E->F G Generate a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) F->G

Schild Analysis Workflow

Data Interpretation:

  • Competitive: Linear Schild plot with a slope of 1.

  • Non-competitive Allosteric: Non-linear Schild plot, or a linear plot with a slope not equal to 1. The maximal response to the agonist will be reduced.

Radioligand Binding Assays

Radioligand binding assays directly measure the binding of a radiolabeled ligand to the receptor in the presence of an unlabeled competitor.

Principle: A competitive inhibitor will compete directly with a radiolabeled ATP analog for binding to the orthosteric site. An allosteric inhibitor will bind to a different site and may or may not affect the binding of the radiolabeled agonist, depending on the degree of allosteric coupling.

Experimental Workflow:

cluster_1 Radioligand Binding Assay Workflow H Prepare cell membranes or purified P2X7 receptor I Incubate with a fixed concentration of a radiolabeled ligand (e.g., [3H]ATP or a specific radiolabeled antagonist) H->I J Add increasing concentrations of the unlabeled test inhibitor I->J K Separate bound from free radioligand (e.g., by filtration) J->K L Quantify radioactivity of the bound fraction K->L M Generate a competition binding curve to determine the inhibitor's affinity (Ki) L->M

Radioligand Binding Assay Workflow

Data Interpretation:

  • Competitive: The inhibitor will displace the radiolabeled orthosteric ligand in a concentration-dependent manner.

  • Allosteric: If a radiolabeled orthosteric ligand is used, the allosteric inhibitor may decrease its binding affinity without complete displacement. If a radiolabeled allosteric ligand is used, a competitive inhibitor will not displace it.

Structural Biology (X-ray Crystallography or Cryo-EM)

The most definitive method to determine the binding site of an inhibitor is through structural biology techniques.

Principle: These methods provide a high-resolution 3D structure of the inhibitor bound to the P2X7 receptor, directly visualizing the binding pocket.

Logical Relationship:

A Co-crystallize or prepare cryo-EM sample of P2X7 with the inhibitor B Collect diffraction or imaging data A->B C Solve the 3D structure B->C D Visualize the inhibitor binding site C->D E Orthosteric Site (ATP-binding pocket) D->E Competitive F Allosteric Site (Distinct from ATP pocket) D->F Allosteric

Structural Biology for Binding Site Determination

P2X7 Signaling Pathway and Points of Inhibition

Activation of the P2X7 receptor initiates a cascade of downstream signaling events. Understanding this pathway is crucial for appreciating the consequences of its inhibition.

cluster_2 P2X7 Signaling and Inhibition ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds to orthosteric site Channel Ion Channel Opening (Na+, Ca2+ influx; K+ efflux) P2X7->Channel CompInhib Competitive Inhibitor CompInhib->P2X7 Blocks orthosteric site AlloInhib Allosteric Inhibitor AlloInhib->P2X7 Binds to allosteric site Pore Macropore Formation Channel->Pore Prolonged activation NLRP3 NLRP3 Inflammasome Activation Channel->NLRP3 via K+ efflux Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

P2X7 Signaling and Points of Inhibition

Conclusion

The validation of a P2X7 inhibitor's mechanism, whether competitive or allosteric, is paramount for its development as a therapeutic agent. While competitive inhibitors directly block the ATP binding site, a growing body of evidence, including high-resolution structural data, indicates that many of the most potent and selective P2X7 antagonists act via an allosteric mechanism. The experimental approaches outlined in this guide, from classical pharmacological assays to cutting-edge structural biology, provide a robust framework for elucidating the precise mode of action of novel P2X7 inhibitors. This detailed understanding will undoubtedly facilitate the design of next-generation therapeutics targeting the P2X7 receptor.

References

P2X7-IN-2: A Comparative Analysis of its Inhibitory Effects on Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potent P2X7 receptor inhibitor, P2X7-IN-2. While direct comparative studies of this compound across multiple cell lines are not yet extensively published, this document synthesizes the known functions of the P2X7 receptor in various cell types and presents supporting experimental data from studies utilizing other highly potent and selective P2X7 antagonists as surrogates. This approach offers valuable insights into the anticipated differential effects of this compound on immune cells versus cancer cells.

Introduction to this compound

This compound is a highly potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. It has been shown to inhibit the release of interleukin-1β (IL-1β) with an exceptionally low IC50 value of 0.01 nM in human whole blood. The P2X7 receptor is a key player in inflammatory and immune responses and has also been implicated in the proliferation and survival of various cancer cells. Understanding the differential effects of a potent inhibitor like this compound on various cell types is crucial for its therapeutic development in indications such as autoimmunity, inflammation, and oncology.

Comparative Effects of P2X7 Inhibition on Different Cell Types

The P2X7 receptor exhibits distinct functions depending on the cell type and the concentration of its ligand, extracellular ATP. In immune cells like microglia and macrophages, its activation is a critical step in the inflammatory response, leading to the formation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines. In contrast, in many cancer cells, P2X7 receptor activation has been linked to enhanced proliferation, survival, and metastasis. Therefore, a potent P2X7 inhibitor like this compound is expected to have divergent effects: attenuating inflammatory responses in immune cells while potentially inhibiting tumor progression.

Data Presentation: Comparative Inhibitory Effects of Potent P2X7 Antagonists

The following tables summarize the inhibitory effects of various potent and selective P2X7 antagonists on key cellular responses in different cell types. This data serves as a proxy for the expected effects of this compound.

Table 1: Effect of P2X7 Antagonists on Immune Cells (Microglia and Macrophages)

AntagonistCell TypeAssayEndpointIC50/Effective ConcentrationReference(s)
JNJ-47965567 Human MonocytesIL-1β ReleaseInhibition of BzATP-induced releasepIC50: 7.5 ± 0.07[1][2][3]
Rat MicrogliaIL-1β ReleaseInhibition of BzATP-induced releasepIC50: 7.1 ± 0.1[1][2]
A-438079 Human MicrogliaPhagocytosisPrevention of BzATP-induced inhibition50 μM[4]
Human MicrogliaYO-PRO-1 UptakeInhibition of BzATP-induced uptake50 μM[4]
Mouse MacrophagesIL-1β ReleaseInhibition of ATP-induced release-[5]
AZ11645373 Human THP-1 MonocytesIL-1β ReleaseInhibition of ATP-induced release90 nM[6][7]
Human THP-1 MonocytesCalcium InfluxInhibition of BzATP-induced influxKB: 15 nM[8]

Table 2: Effect of P2X7 Antagonists on Cancer Cells

AntagonistCell LineCancer TypeEffectEffective ConcentrationReference(s)
A-438079 4T1Mouse Mammary CancerInhibition of invasion and migration-[9]
AZ10606120 4T1Mouse Mammary CancerInhibition of invasion and migration300 nM[9]
Reduction of tumor growth in vivo300 nM[9]
Brilliant Blue G (BBG) U87 & U251Human GliomaInhibition of proliferation-[10]
Oxidized ATP (oATP) U251Human GliomaInhibition of proliferation-

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in Immune Cells

Activation of the P2X7 receptor in microglia and macrophages by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. This ionic perturbation is a key signal for the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18. A potent P2X7 antagonist like this compound would block this entire cascade at its initiation.

P2X7_Immune_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Ca_influx Ca2+ Influx P2X7R->Ca_influx NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b proIL1b Pro-IL-1β proIL1b->Caspase1 P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits

P2X7 signaling in immune cells and the inhibitory action of this compound.
P2X7 Receptor Signaling in Cancer Cell Proliferation

In several types of cancer, the P2X7 receptor has been shown to promote cell proliferation and survival. This can be mediated through various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth and survival. By blocking the initial Ca2+ influx mediated by P2X7, an antagonist like this compound can inhibit these pro-survival signals.

P2X7_Cancer_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca2+ Influx P2X7R->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation P2X7_IN_2 This compound (Antagonist) P2X7_IN_2->P2X7R Inhibits

P2X7 signaling in cancer cells and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below. These protocols can be adapted to evaluate the effects of this compound.

IL-1β Release Assay

This assay measures the amount of IL-1β released from immune cells following P2X7 receptor stimulation and its inhibition by an antagonist.

Cell Culture and Priming:

  • Culture human monocytes (e.g., THP-1) or primary microglia in appropriate media.

  • For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.

Antagonist and Agonist Treatment:

  • Pre-incubate the primed cells with varying concentrations of this compound or another P2X7 antagonist for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for a short duration (e.g., 30-60 minutes).

Quantification of IL-1β:

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Cancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Cell Seeding:

  • Seed cancer cells (e.g., U87, U251 glioma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treatment:

  • Treat the cells with varying concentrations of this compound or another antagonist in the presence or absence of a P2X7 agonist (e.g., BzATP).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Staining and Measurement:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration upon P2X7 receptor activation.

Cell Preparation and Dye Loading:

  • Harvest cells and resuspend them in a suitable buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

Measurement:

  • Use a fluorometric imaging plate reader or a flow cytometer to measure the baseline fluorescence.

  • Add the P2X7 antagonist (this compound) and incubate for a short period.

  • Add the P2X7 agonist (ATP or BzATP) and continuously record the fluorescence signal over time. An increase in fluorescence indicates an influx of calcium.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of a P2X7 inhibitor.

Experimental_Workflow cluster_assays Functional Assays start Select Cell Lines (e.g., Microglia, Macrophages, Cancer Cells) culture Cell Culture and Maintenance start->culture treatment Treatment with this compound (Dose-Response) culture->treatment il1b IL-1β Release Assay (Immune Cells) treatment->il1b proliferation Proliferation/Viability Assay (Cancer Cells) treatment->proliferation migration Migration/Invasion Assay (Cancer Cells) treatment->migration calcium Calcium Influx Assay (All Cell Types) treatment->calcium analysis Data Analysis and Comparison il1b->analysis proliferation->analysis migration->analysis calcium->analysis conclusion Conclusion on Differential Effects analysis->conclusion

A logical workflow for a comparative study of a P2X7 inhibitor.

Conclusion

This compound, as a highly potent P2X7 receptor antagonist, holds significant therapeutic promise. Based on the available data for other selective P2X7 inhibitors, it is anticipated that this compound will effectively suppress inflammatory responses in immune cells, such as microglia and macrophages, by inhibiting inflammasome activation and cytokine release. Conversely, in various cancer cell types where P2X7 receptor activity is linked to proliferation and metastasis, this compound is expected to exert anti-tumor effects. Further direct comparative studies are warranted to fully elucidate the cell-type-specific effects of this compound and to guide its clinical development.

References

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